AZD8330
Description
AZD-8330 is a potent, selective, orally active MEK inhibitor that blocks signal transduction pathways implicated in cancer cell proliferation and survival. AZD-8330 has shown tumor suppressive activity in multiple preclinical models of human cancer including melanoma, pancreatic, colon, lung, and breast cancers.
MEK Inhibitor AZD8330 is an orally active, selective MEK inhibitor with potential antineoplastic activity. MEK inhibitor this compound specifically inhibits mitogen-activated protein kinase kinase 1 (MEK or MAP/ERK kinase1), resulting in inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth; constitutive activation of this pathway has been implicated in many cancers.
AZD-8330 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
for treatment of patients with advanced malignancies
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FIN3O4/c1-9-7-11(15(23)20-25-6-5-22)14(21(2)16(9)24)19-13-4-3-10(18)8-12(13)17/h3-4,7-8,19,22H,5-6H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVIPRMPFNTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)C(=O)NOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FIN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235986 | |
| Record name | AZD-8330 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869357-68-6 | |
| Record name | AZD-8330 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869357686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-8330 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-8330 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-fluoro-4-iodophenyl)amino]-1,6-dihydro-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-3-pyridinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-8330 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4990BOZ66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Downstream Signaling Pathway of AZD8330: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD8330 is a potent and selective, orally active, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a critical component of the RAS/RAF/MEK/ERK signaling cascade, MEK1/2's inhibition by this compound leads to the suppression of downstream signaling, primarily through the prevention of ERK1/2 phosphorylation. This pathway is frequently dysregulated in various human cancers, making MEK1/2 an attractive therapeutic target. This technical guide provides an in-depth overview of the downstream signaling pathway of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and a discussion of potential resistance mechanisms.
Introduction to the RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a highly conserved signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which in turn activates the small GTPase RAS. Activated RAS recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF), which then phosphorylate and activate the dual-specificity kinases MEK1 and MEK2.[3][4] MEK1/2 are the only known activators of the extracellular signal-regulated kinases ERK1 and ERK2.[5] Activated, phosphorylated ERK (pERK) translocates to the nucleus where it phosphorylates and activates a multitude of transcription factors, leading to changes in gene expression that drive cellular responses.[4][6]
Mechanism of Action of this compound
This compound is a selective inhibitor of MEK1 and MEK2.[7] By binding to MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2.[5][7] This blockade of ERK1/2 activation is the central mechanism through which this compound exerts its biological effects. The inhibition of ERK1/2 phosphorylation leads to the downstream suppression of signaling pathways that are dependent on ERK activity. This ultimately results in the inhibition of tumor cell proliferation and survival.[7]
Downstream Signaling Events Following this compound Treatment
The primary and most immediate downstream effect of this compound is the reduction of phosphorylated ERK1/2 levels.[7][8] This has several subsequent consequences:
-
Inhibition of Substrate Phosphorylation: Activated ERK1/2 has numerous cytosolic and nuclear substrates. By inhibiting ERK1/2, this compound prevents the phosphorylation of these substrates. A key substrate used to measure ERK activity is RSK (ribosomal S6 kinase).[9]
-
Regulation of Transcription Factors: Nuclear pERK phosphorylates and activates a variety of transcription factors, including members of the AP-1 (Fos and Jun), Ets, and Myc families.[3][10] These transcription factors regulate the expression of genes involved in cell cycle progression (e.g., Cyclin D1), cell survival, and angiogenesis.[2] Inhibition of ERK1/2 by this compound leads to the downregulation of these pro-proliferative and pro-survival genes.
-
Induction of Apoptosis: By suppressing the pro-survival signals mediated by the ERK pathway, this compound can induce apoptosis in cancer cells that are dependent on this pathway for survival.[7]
Visualizing the Downstream Signaling Pathway of this compound
Caption: Downstream signaling pathway of this compound.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified in various preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 vs. MEK1/2 | 7 nM | Cell-free kinase assay | [7] |
| Cellular EC50 (pERK Inhibition) | Sub-nanomolar | In-Cell Western | [7] |
| Cellular EC50 (Proliferation) | Low to sub-nanomolar | Proliferation assay | [7] |
Table 2: In Vivo and Clinical Pharmacodynamic Effects of this compound
| Model System | Dose | Effect on pERK | Duration of Effect | Reference |
| Calu-6 Rat Xenograft | 1.25 mg/kg (single oral dose) | >90% inhibition | 4 to 8 hours | [7] |
| Patients with Advanced Malignancies | ≥3 mg | Dose-dependent modulation | Not specified | [8] |
Experimental Protocols
Western Blotting for Phospho-ERK (pERK)
This protocol describes the detection of phosphorylated ERK1/2 in cell lysates by Western blotting to assess the inhibitory activity of this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., ß-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal and the loading control.
Visualizing the Western Blot Workflow
Caption: Western blot workflow for pERK analysis.
In Vitro MEK1 Kinase Assay
This protocol outlines a method to determine the IC50 of this compound against MEK1 in a cell-free system.[7]
Materials:
-
Recombinant active MEK1
-
Recombinant inactive ERK2 (substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 5 mM DTT)
-
[γ-33P]ATP
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine MEK1, ERK2, and varying concentrations of this compound in the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 45 minutes).
-
Stop Reaction: Terminate the reaction by adding TCA to precipitate the proteins.
-
Filtration and Washing: Transfer the reaction mixture to a filter plate to capture the precipitated proteins. Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
Cell Proliferation Assay (MTS Assay)
This protocol describes a colorimetric method to assess the effect of this compound on cell proliferation.[11]
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 for cell proliferation.
Resistance Mechanisms and Pathway Crosstalk
Prolonged treatment with MEK inhibitors can lead to the development of resistance. Several mechanisms have been identified:
-
Feedback Reactivation: Inhibition of ERK can relieve a negative feedback loop on upstream components of the pathway, such as RAF, leading to increased MEK activation and a rebound in ERK signaling.[1]
-
Crosstalk with other Pathways: The PI3K/AKT/mTOR pathway is another critical signaling cascade involved in cell survival and proliferation. There is significant crosstalk between the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[12][13] Inhibition of the MEK/ERK pathway can sometimes lead to the compensatory activation of the PI3K/AKT pathway, thereby promoting cell survival and conferring resistance to MEK inhibitors.[12]
Visualizing Pathway Crosstalk and Resistance
Caption: Crosstalk between MAPK and PI3K pathways.
Conclusion
This compound is a potent and selective MEK1/2 inhibitor that effectively blocks the downstream RAS/RAF/MEK/ERK signaling pathway. Its primary mechanism of action is the inhibition of ERK1/2 phosphorylation, which leads to reduced cell proliferation and increased apoptosis in susceptible cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers studying the effects of this compound and other MEK inhibitors. Understanding the downstream signaling events and potential resistance mechanisms is crucial for the continued development and rational application of this class of targeted therapies in oncology.
References
- 1. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]
- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 6. astx.com [astx.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A phase I dose-finding, safety and tolerability study of this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of transcription factors in the crosstalk between cancer-associated fibroblasts and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [worldwide.promega.com]
- 12. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) Pathways Synergistically Inhibits Rhabdomyosarco… [ouci.dntb.gov.ua]
The Efficacy of AZD8330: A Technical Guide for Researchers
An In-depth Review of the Preclinical and Clinical Efficacy of the MEK1/2 Inhibitor AZD8330 in Oncology
This technical guide provides a comprehensive overview of the demonstrated efficacy of this compound, a selective, orally active, and non-ATP-competitive inhibitor of MEK1/2. The content herein is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction: Targeting the RAS/RAF/MEK/ERK Pathway
This compound is a potent inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2 enzymes, key components of the RAS/RAF/MEK/ERK signaling cascade.[1] This pathway is a critical regulator of cellular processes including proliferation, differentiation, survival, and migration. Dysregulation of this pathway, often through activating mutations in BRAF or RAS genes, is a frequent driver of tumorigenesis in a wide array of human cancers. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, thereby impeding downstream signaling and suppressing tumor cell proliferation and survival.[1]
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in a range of preclinical models, both as a monotherapy and in combination with other anti-cancer agents.
In Vitro Potency and Efficacy
This compound exhibits potent and selective inhibition of MEK1 with a reported half-maximal inhibitory concentration (IC50) of 7 nM in cell-free enzymatic assays.[1] Its efficacy has been demonstrated in various cancer cell lines, particularly those with activating mutations in the RAS/RAF/MEK/ERK pathway.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Calu-6 | Lung Carcinoma | Data not specified, but >80% tumor growth inhibition in xenograft model | [1] |
| Malme-3M | Melanoma | Sub-nanomolar to low nanomolar potency in proliferation assays | [1] |
| BxPC-3 | Pancreatic Cancer (KRAS wild-type) | Sensitive to MEK inhibition (AZD6244, a similar MEK inhibitor) | [2] |
| MIA PaCa-2 | Pancreatic Cancer (KRAS mutant) | Sensitive to MEK inhibition (AZD6244, a similar MEK inhibitor) | [2] |
| PANC-1 | Pancreatic Cancer (KRAS mutant) | Resistant to single-agent MEK inhibition (AZD6244) | [2] |
| Capan-2 | Pancreatic Cancer (KRAS mutant) | Resistant to single-agent MEK inhibition (AZD6244) | [2] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been validated in in vivo xenograft models. A notable example is the Calu-6 human lung carcinoma nude rat xenograft model, where orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Citation |
| Calu-6 | Lung Carcinoma | 0.4 mg/kg this compound, once daily | > 80% | [1] |
| Calu-6 | Lung Carcinoma | 0.3 mg/kg this compound, once daily | Dose-dependent inhibition | [1] |
| Calu-6 | Lung Carcinoma | 1.0 mg/kg this compound, once daily | Dose-dependent inhibition | [1] |
| BxPC-3 | Pancreatic Cancer | AZD6244 + GDC0941 (PI3K inhibitor) | Synergistic tumor growth inhibition | [2] |
Clinical Efficacy of this compound
A Phase I clinical trial (NCT00454090) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid malignancies.[3]
Trial Summary:
-
Patients: 82 patients with advanced refractory cancers.
-
Key Findings:
-
One patient with malignant melanoma achieved a partial response.
-
Thirty-two patients (39%) exhibited stable disease, with a duration of over 3 months in 22 of these patients.
-
-
Maximum Tolerated Dose (MTD): 20 mg twice daily.
These findings suggest that this compound has a manageable safety profile and demonstrates clinical activity in a subset of patients with advanced cancers, particularly melanoma.
Combination Therapies Involving MEK Inhibition
The therapeutic potential of MEK inhibitors like this compound is significantly enhanced when used in combination with other targeted agents. Preclinical studies have explored the synergistic effects of combining MEK inhibitors with inhibitors of other key signaling pathways, such as the PI3K/AKT/mTOR pathway.
In pancreatic cancer models, the combination of a MEK inhibitor (AZD6244) and a PI3K inhibitor (GDC0941) resulted in synergistic inhibition of tumor cell growth and induction of apoptosis, even in cell lines resistant to single-agent MEK inhibition.[2] This synergy is attributed to the abrogation of feedback loops between the two pathways.
Signaling Pathways and Experimental Workflows
The RAS/RAF/MEK/ERK Signaling Pathway
The following diagram illustrates the central role of MEK1/2 in the RAS/RAF/MEK/ERK signaling cascade and the point of intervention for this compound.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Experimental Protocols
MEK1 Enzymatic Assay
This assay quantifies the inhibitory activity of this compound on the MEK1 enzyme.
-
Enzyme and Substrate: Recombinant, constitutively active human MEK1 and inactive ERK2 are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing a buffer with HEPES (pH 7.4), MgCl2, β-glycerolphosphate, sodium orthovanadate, and DTT.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of [γ-33P]ATP.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 45 minutes).
-
Termination and Measurement: The reaction is stopped by the addition of trichloroacetic acid to precipitate proteins. The precipitated proteins are captured on a filter plate, and the incorporated radioactivity is measured using a scintillation counter to determine the extent of ERK2 phosphorylation.[1]
Cell Viability/Proliferation Assay
Standard methods like the MTS or MTT assay are used to assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Reagent Addition: A reagent such as MTS or MTT is added to each well.
-
Incubation: Plates are incubated to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Western Blotting for Phospho-ERK Inhibition
This method is used to confirm the on-target effect of this compound by measuring the phosphorylation status of ERK.
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the extent of ERK phosphorylation inhibition.
In Vivo Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[4]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (e.g., by gavage) at the desired dose and schedule (e.g., once daily). The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Conclusion
This compound has demonstrated clear preclinical and early clinical efficacy in cancer types characterized by a dysregulated RAS/RAF/MEK/ERK pathway. Its potent and selective inhibition of MEK1/2 translates to significant anti-tumor activity, particularly in melanoma and certain lung cancer models. The future development of this compound will likely focus on its use in combination with other targeted therapies to overcome resistance and enhance its therapeutic benefit in a broader range of cancers. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to further investigate the therapeutic potential of this promising MEK inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synergistic Effects of Concurrent Blockade of PI3K and MEK Pathways in Pancreatic Cancer Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I dose-finding, safety and tolerability study of this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of AZD8330: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8330, also known as ARRY-424704, is a potent and selective, orally active inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase 1 and 2).[1][2] MEK1/2 are dual-specificity kinases that play a crucial role in the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in various human cancers.[1][2][3] Constitutive activation of this pathway is implicated in cancer cell proliferation, survival, differentiation, and migration.[1][3] this compound acts as an uncompetitive inhibitor of MEK1/2, blocking the phosphorylation of ERK1/2 and thereby inhibiting downstream signaling.[3] This technical guide provides a comprehensive overview of the preclinical studies and development of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Mechanism of Action and Signaling Pathway
This compound specifically targets MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling cascade.[1][2] This pathway is a critical regulator of cell growth and is often constitutively activated in many cancers.[2] By inhibiting MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2). This blockade of downstream signaling ultimately leads to the inhibition of growth factor-mediated cell signaling and proliferation of tumor cells.[1][2] Preclinical studies have demonstrated the tumor-suppressive activity of this compound in a variety of human cancer models, including melanoma, pancreatic, colon, lung, and breast cancers.[1]
Quantitative Preclinical Data
The preclinical evaluation of this compound generated significant quantitative data across in vitro and in vivo studies, highlighting its potency, selectivity, and anti-tumor efficacy.
In Vitro Activity
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| MEK1/2 IC50 | 7 nM | Cell-free kinase assay | [3][4][5] |
| pERK Inhibition | Sub-nanomolar potency | MEK inhibitor-sensitive cell lines | [3] |
| Cell Proliferation Inhibition | Low to sub-nanomolar potency | MEK inhibitor-sensitive cell lines | [3] |
| Kinase Selectivity | No inhibitory activity against >200 other kinases | Concentrations up to 10 µM | [3] |
In Vivo Efficacy (Calu-6 Xenograft Model)
| Animal Model | Dose | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Nude Rat | 0.4 mg/kg | Once daily | > 80% | [3] |
| Nude Rat | 1.25 mg/kg (single dose) | N/A | > 90% pERK inhibition for 4-8 hours | [3] |
Preclinical Pharmacokinetics
| Species | Bioavailability (%F) | Plasma Half-life (hours) | Reference |
| Rat | 63% | 10 | [3] |
| Dog | 77% | 11 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments conducted during the development of this compound.
MEK1/2 Kinase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of this compound on MEK1/2 kinase activity.
Materials:
-
Recombinant active MEK1/2
-
Inactive ERK2 substrate
-
ATP (with [γ-³³P]ATP for radioactive detection)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM β-glycerolphosphate, 100 µM sodium orthovanadate, 5 mM DTT)
-
This compound at various concentrations
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Glass fiber filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, 5 nM MEK1, and 1 µM ERK2.
-
Add varying concentrations of this compound to the wells.
-
Initiate the kinase reaction by adding 10 µM ATP containing [γ-³³P]ATP.
-
Incubate the plate at room temperature for 45 minutes.
-
Stop the reaction by adding an equal volume of 25% TCA to precipitate the proteins.
-
Transfer the precipitated proteins to a glass fiber filter plate and wash with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the phosphorylated ERK2 on the filter plate using a liquid scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Phospho-ERK (pERK) Western Blot Analysis
This assay is used to determine the inhibition of MEK1/2 activity within cells by measuring the phosphorylation status of its direct downstream target, ERK.
Materials:
-
Cancer cell lines (e.g., Calu-6)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the relative levels of pERK.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells at a specific density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations and incubate for a defined period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy of a drug candidate in a living organism.
Materials:
-
Immunocompromised mice or rats (e.g., nude rats)
-
Calu-6 human tumor cells
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of Calu-6 cells (e.g., 5 x 10⁶ cells) into the flank of each animal.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into control and treatment groups.
-
Administer this compound orally at the specified dose and schedule (e.g., 0.4 mg/kg once daily). The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pERK levels by western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of MEK1/2, leading to the suppression of the RAS/RAF/MEK/ERK signaling pathway. This activity translates to significant anti-proliferative effects in cancer cell lines and robust tumor growth inhibition in in vivo models at well-tolerated doses. The favorable pharmacokinetic profile observed in preclinical species supported its advancement into clinical trials. The first-in-human Phase I study established a manageable safety profile and confirmed target engagement in patients with advanced malignancies.[6] While further clinical development of this compound as a monotherapy has been limited, the preclinical foundation laid the groundwork for the continued investigation of MEK inhibitors as a therapeutic strategy in oncology, particularly in combination with other targeted agents.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calu-6 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 5. ub.edu [ub.edu]
- 6. Calu-6 Xenograft Model - Altogen Labs [altogenlabs.com]
AZD8330: A Technical Guide to its Mechanism and Role in the Inhibition of ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of AZD8330, a selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It focuses on the core mechanism of this compound: the inhibition of ERK1/2 phosphorylation through the targeted suppression of its upstream kinase, MEK1/2. This guide synthesizes key preclinical data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that translates extracellular signals into cellular responses, such as proliferation, differentiation, and survival.[1][2] This pathway is frequently dysregulated in a wide variety of human cancers, often due to mutations in RAS or RAF proteins, making it a prime target for therapeutic intervention.[3][4] The cascade proceeds as follows: an extracellular signal (e.g., a growth factor) activates RAS, which in turn activates RAF. RAF then phosphorylates and activates MEK1 and MEK2 (MEK1/2).[1][5] The sole known substrates for activated MEK1/2 are the ERK1 and ERK2 kinases.[5] The phosphorylation of ERK1/2 on threonine and tyrosine residues (Thr202/Tyr204) activates them, allowing them to translocate to the nucleus and phosphorylate numerous downstream targets, driving cell proliferation.[1][2] Therefore, measuring the level of phosphorylated ERK (p-ERK) serves as a direct indicator of pathway activity.[1]
Mechanism of Action of this compound
This compound is an orally active, selective, and non-ATP-competitive inhibitor of MEK1/2.[3][4][6][7] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound binds to a unique allosteric site on the MEK1/2 enzymes.[4][7] This binding prevents the conformational changes necessary for MEK activation and subsequent phosphorylation of its downstream targets, ERK1 and ERK2.[5][8] By specifically inhibiting MEK1/2, this compound effectively blocks the phosphorylation of ERK, thereby inhibiting the entire downstream signaling cascade that is crucial for tumor cell proliferation and survival.[3][4] The high selectivity of this compound means it has no significant inhibitory activity against over 200 other kinases, even at high concentrations.[6]
Quantitative Data on Inhibitory Activity
The potency of this compound has been quantified in both enzymatic and cell-based assays, demonstrating its efficacy in inhibiting the MEK/ERK pathway.
Table 1: In Vitro Enzymatic and Cellular Potency of this compound
| Parameter | Description | Value | Reference |
|---|---|---|---|
| IC50 | The half-maximal inhibitory concentration against MEK1/2 enzymatic activity. | 7 nM | [4][6][7] |
| Cellular Potency | Potency in mechanistic (p-ERK) and functional (proliferation) assays in sensitive cell lines. | Sub-nanomolar to low nanomolar |[6] |
Table 2: In Vivo Pharmacodynamic and Antitumor Activity of this compound
| Model | Dosage | Effect | Duration | Reference |
|---|---|---|---|---|
| Calu-6 Rat Xenograft | 1.25 mg/kg (single oral dose) | >90% inhibition of ERK phosphorylation | 4 to 8 hours | [6] |
| Calu-6 Rat Xenograft | 0.4 mg/kg (once daily) | >80% tumor growth inhibition | Not specified |[6] |
Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical RAS/RAF/MEK/ERK pathway and highlights the specific point of intervention by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
AZD8330: A Technical Guide to a Selective MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8330, also known as ARRY-424704 or ARRY-704, is a potent and selective, non-ATP competitive inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1][2][3] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, survival, and differentiation.[4] Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention.[4] this compound has been investigated for its potential as an anti-cancer agent and has demonstrated tumor suppressive activity in various preclinical models.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental data for this compound.
Chemical Structure and Properties
This compound is a synthetic organic compound belonging to the class of nicotinamides.[4] Its chemical structure is characterized by a 2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide core.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide[1] |
| Synonyms | ARRY-424704, ARRY-704, AZD-8330[1] |
| CAS Number | 869357-68-6[1][5] |
| Molecular Formula | C₁₆H₁₇FIN₃O₄[5][6] |
| Molecular Weight | 461.23 g/mol [2][5] |
| Canonical SMILES | CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)C(=O)NOCCO[5] |
| InChI Key | RWEVIPRMPFNTLO-UHFFFAOYSA-N[6] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| XLogP | 4.2[1] |
| Hydrogen Bond Donors | 3[1] |
| Hydrogen Bond Acceptors | 4[1] |
| Rotatable Bonds | 7[1] |
| Topological Polar Surface Area | 92.59 Ų[1] |
| Solubility | Soluble in DMSO (≥23.05 mg/mL) and Ethanol (≥46.1 mg/mL); Insoluble in water.[3][7] |
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor of MEK1 and MEK2, meaning it binds to a site distinct from the ATP-binding pocket.[1][2] This non-ATP competitive inhibition leads to the suppression of MEK kinase activity, thereby preventing the phosphorylation and activation of its downstream targets, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2). The inhibition of ERK phosphorylation blocks the propagation of growth signals and ultimately leads to reduced cell proliferation and tumor growth.
Pharmacological Properties and Efficacy
This compound exhibits potent inhibitory activity against MEK1/2 with an IC₅₀ of 7 nM.[2][3][5] It is highly selective and does not show significant inhibitory activity against a large panel of other kinases at concentrations up to 10 µM.[2]
Table 3: In Vitro and In Vivo Activity of this compound
| Assay Type | Model | Endpoint | Result |
| Enzymatic Assay | Recombinant MEK1/ERK2 | IC₅₀ | 7 nM[2][3][5] |
| Cell-Based Assay | Human Osteosarcoma Cell Lines (MOS, U2OS, 143B) | ERK Phosphorylation | Inhibition at 0.5 µM[5] |
| Cell Viability Assay | Osteosarcoma Cell Lines (MOS, U2OS, 143b) | Decreased Viability | Concentration-dependent |
| In Vivo Xenograft | Calu-6 Nude Rat Model | Tumor Growth Inhibition | >80% at 0.4 mg/kg (once daily)[2] |
| Pharmacodynamics | Calu-6 Rat Xenograft | ERK Phosphorylation Inhibition | >90% for 4-8 hours at 1.25 mg/kg (single oral dose)[2] |
Experimental Protocols
MEK1 Enzymatic Assay
This protocol outlines the determination of the in vitro inhibitory activity of this compound against MEK1.
Methodology:
-
Reagent Preparation: A constitutively active, hexahistidine-tagged MEK1 is expressed in and purified from baculovirus-infected Hi5 insect cells.[2][3] The assay is performed in a 96-well polypropylene plate.
-
Reaction Mixture: The incubation mixture (100 µL) consists of 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM β-glycerolphosphate, 100 µM sodium orthovanadate, 5 mM DTT, 5 nM MEK1, 1 µM ERK2, and varying concentrations of this compound (0 to 80 nM) in 1% DMSO.[2][3]
-
Reaction Initiation and Incubation: The reaction is initiated by adding 10 µM ATP containing 0.5 µCi of [γ-³³P]ATP per well.[2][3] The plate is then incubated at room temperature for 45 minutes.[2][3]
-
Reaction Termination and Protein Precipitation: The reaction is stopped by adding an equal volume of 25% trichloroacetic acid (TCA), which also precipitates the proteins.[2][3]
-
Measurement of Radioactivity: The precipitated proteins are trapped on glass fiber B filter plates.[3] Unincorporated [γ-³³P]ATP is washed away with 0.5% phosphoric acid. The amount of incorporated radiolabel is quantified using a liquid scintillation counter.[3]
Cell-Based Phospho-ERK Assay
This protocol details the measurement of MEK1/2 inhibition in a cellular context by quantifying the phosphorylation of ERK.
Methodology:
-
Cell Culture and Treatment: Malme-3M melanoma cells are plated in 96-well plates and treated with various concentrations of this compound for 1 hour at 37°C.[3]
-
Cell Fixation and Permeabilization: Following treatment, the cells are fixed and permeabilized to allow for antibody entry.[3]
-
Immunostaining: The cells are incubated with primary antibodies against both phospho-ERK and total ERK1/2.[3]
-
Secondary Antibody Incubation: After washing, the cells are incubated with fluorescently-labeled secondary antibodies.[3]
-
Signal Detection and Normalization: The plates are analyzed on a fluorescence imager. The phospho-ERK signal is normalized to the total ERK signal to account for any variations in cell number.[3]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MEK1/2. Its defined chemical structure, favorable physicochemical properties, and demonstrated efficacy in preclinical models underscore its value as a research tool for investigating the RAS/RAF/MEK/ERK signaling pathway. The detailed experimental protocols provided herein offer a foundation for the further study and application of this compound in cancer research and drug development. Although its clinical development was terminated at Phase 1, this compound remains a valuable pharmacological agent for laboratory investigations.[1]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | ERK | MEK | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
AZD8330: A Technical Overview of its In Vitro Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8330, also known as ARRY-424704, is a potent and selective, orally bioavailable, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a key therapeutic target in many human cancers where this pathway is constitutively activated. This technical guide provides an in-depth overview of the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, details the experimental protocols for determining these values, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: IC50 Values of this compound in Cancer Cell Lines
The in vitro potency of this compound has been evaluated across a range of human cancer cell lines. While extensive tabulated public data on the IC50 values of this compound across a wide variety of specific cancer cell lines is limited in readily available literature, preclinical studies have consistently demonstrated its low to sub-nanomolar potency in MEK inhibitor-sensitive cell lines. In cell-free kinase assays, this compound exhibits an IC50 of approximately 7 nM for MEK1/2.[1][2][3]
The following table summarizes the reported effects of this compound on the viability of several cancer cell lines. It is important to note that direct IC50 values from proliferation assays are not consistently published in a centralized database.
| Cancer Type | Cell Line(s) | Observed Effect | Reference |
| Osteosarcoma | MOS, U2OS, 143b | Decreased cell viability | [1] |
| Osteosarcoma | KPD, ZK58, Saos-2 | No significant effect on viability | [1] |
| Lung Cancer | Calu-6 | Used in a rat xenograft model, demonstrating in vivo tumor growth inhibition. In vitro IC50 not specified. | [3] |
Further research is required to populate a comprehensive database of this compound IC50 values across a broader spectrum of cancer cell lines.
Signaling Pathway
This compound targets the MEK1 and MEK2 proteins within the RAS/RAF/MEK/ERK signaling cascade. This pathway is crucial for transmitting extracellular signals to the nucleus, thereby regulating cellular processes such as proliferation, differentiation, and survival. In many cancers, mutations in upstream components like RAS or RAF lead to the constitutive activation of this pathway, promoting uncontrolled cell growth. This compound's inhibition of MEK prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.
Experimental Protocols
The determination of a drug's IC50 value is a fundamental aspect of preclinical research. A common method to assess the effect of a compound like this compound on cancer cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Protocol for IC50 Determination using MTT Assay
-
Cell Seeding:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density.
-
Plates are incubated to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared, typically in DMSO.
-
Serial dilutions of this compound are made to create a range of concentrations.
-
The culture medium is replaced with fresh medium containing the different concentrations of this compound. Control wells with vehicle (DMSO) only are also included.
-
-
Incubation:
-
The treated plates are incubated for a specified period, commonly 72 hours, to allow the compound to exert its effect.
-
-
MTT Assay:
-
An MTT solution is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance from wells with no cells.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a potent MEK inhibitor with demonstrated activity against various cancer cell lines, particularly those with a dependency on the RAS/RAF/MEK/ERK signaling pathway. While a comprehensive, publicly accessible database of its IC50 values across a wide array of cancer cell lines is not yet fully established, the available data indicates significant potential for this compound in targeted cancer therapy. The standardized experimental protocols outlined in this guide provide a framework for researchers to further investigate the in vitro efficacy of this compound and other MEK inhibitors in their specific cancer models of interest. Further preclinical and clinical investigations will continue to delineate the full therapeutic potential of this compound.
References
Early Clinical Trial Results of AZD8330 in Solid Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical trial data for AZD8330 (ARRY-424704), a selective, orally administered inhibitor of MEK1/2, in patients with advanced solid tumors. The information is compiled from publicly available data from the first-in-human, phase I, dose-finding study, NCT00454090.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial phase I clinical trial of this compound.
Table 1: Dose Escalation and Maximum Tolerated Dose (MTD)
| Dosing Schedule | Number of Cohorts | Dose Range | Maximum Tolerated Dose (MTD) |
| Once-Daily (OD) & Twice-Daily (BID) | 11 | 0.5 mg to 60 mg OD | 20 mg BID[1][2] |
Table 2: Most Frequent Treatment-Related Adverse Events
| Adverse Event | Number of Patients (N=82) | Percentage |
| Acneiform Dermatitis | 13 | 16%[1] |
| Fatigue | 11 | 13%[1] |
| Diarrhea | 11 | 13%[1] |
| Vomiting | 9 | 11%[1] |
Table 3: Dose-Limiting Toxicities (DLTs)
| Dose Cohort | Type of DLT | Number of Patients with DLT |
| 40 mg OD | Mental Status Changes | 2 of 9[1][2] |
| 60 mg OD | Mental Status Changes | 1 of 3[1][2] |
| 20 mg BID | Rash | 1 of 9[1][2] |
Table 4: Pharmacokinetic Profile
| Dose Range (OD) | Key Pharmacokinetic Finding |
| 0.5 mg - 60 mg | Exposure (AUC) increased approximately proportionally with the dose.[1] |
Specific Cmax, Tmax, and AUC values for each cohort were not available in the public abstract.
Table 5: Pharmacodynamic Response
| Dose Level | Pharmacodynamic Effect |
| ≥ 3 mg | Dose-dependent modulation of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs) was observed.[1] |
Table 6: Preliminary Clinical Efficacy in Advanced Solid Tumors
| Response Evaluation Criteria in Solid Tumors (RECIST) | Number of Patients (N=82) | Percentage | Additional Details |
| Partial Response (PR) | 1 | ~1% | Patient with malignant melanoma.[1] |
| Stable Disease (SD) | 32 | 39%[1] | 22 of these patients had stable disease for over 3 months.[1] |
Experimental Protocols
Study Design and Patient Population
This was a phase I, open-label, non-randomized, parallel assignment, dose-escalation study (NCT00454090) conducted in patients with advanced malignancies.[1][3]
-
Inclusion Criteria: Patients with cancer refractory to standard therapies or for which no standard therapy existed.[3]
-
Exclusion Criteria: Patients who had received radiotherapy, biological therapy, or chemotherapy within 21 days prior to the study, participated in another investigational drug study within 30 days, or had unstable brain metastases/spinal cord compression.[3]
Dosing Regimen
Patients received oral this compound in one of two schedules: once-daily (OD) or twice-daily (BID). The starting dose was 0.5 mg, with subsequent dose escalations in new patient cohorts until a non-tolerated dose was identified.[1] The dosing regimen included an initial single dose on day 1, followed by a 7-day washout period, and then continuous dosing from day 8 onwards.[1]
Pharmacodynamic Assessment: pERK Inhibition in PBMCs
A detailed protocol for the phosphorylated ERK (pERK) analysis in peripheral blood mononuclear cells (PBMCs) was not provided in the available literature. However, a general workflow for such an assay in a clinical trial setting is as follows:
-
Blood Collection: Whole blood samples are collected from patients at specified time points.
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Staining: The isolated PBMCs are stained with fluorescently-labeled antibodies specific for cell surface markers (to identify specific immune cell subsets) and for intracellular pERK.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the levels of pERK within specific cell populations.
Visualizations
Signaling Pathway of this compound
References
Methodological & Application
Application Notes: AZD8330 In Vitro Cell Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras-Raf-MEK-ERK cascade, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, is a central regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through activating mutations in BRAF and RAS genes, is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] AZD8330 is a potent and selective, non-ATP competitive inhibitor of MEK1/2, the kinases directly upstream of ERK.[4] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK, thereby suppressing the downstream signaling that drives tumor cell proliferation.[5]
This document provides a detailed protocol for assessing the anti-proliferative effects of this compound in cancer cell lines using a standard colorimetric cell viability assay (MTT).
Signaling Pathway and Drug Mechanism
The MAPK pathway relays extracellular signals to the nucleus, culminating in the regulation of gene expression.[1] this compound exerts its effect by specifically inhibiting MEK1 and MEK2, preventing the phosphorylation of ERK1/2 and halting the signal transduction cascade that leads to cell proliferation.
Experimental Protocol: MTT Cell Proliferation Assay
This protocol outlines the measurement of cell viability through the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by living cells.[6] The quantity of formazan is directly proportional to the number of viable cells.
Materials
-
Cell Lines: Cancer cell lines of interest (e.g., A375 melanoma, HT-29 colorectal cancer).
-
Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure isopropanol)
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Multichannel pipette
-
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in complete growth medium to a final concentration of 2.5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (2,500 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay and Measurement:
-
After the 72-hour incubation, add 20 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of MTT Solubilization Solution to each well.[6]
-
Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Determine IC₅₀:
-
Plot Percent Viability against the log of this compound concentration.
-
Use a non-linear regression analysis (four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit cell growth by 50%.
-
Expected Results
This compound is expected to show potent anti-proliferative activity, particularly in cell lines with activating mutations in the MAPK pathway. The IC₅₀ values are typically in the low nanomolar to sub-nanomolar range for sensitive cell lines.[4]
| Cell Line | Cancer Type | Key Mutation(s) | Reported this compound IC₅₀ (nM) |
| A375 | Malignant Melanoma | BRAF V600E | ~ 5 - 15 nM |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | ~ 10 - 25 nM |
| Calu-6 | Lung Carcinoma | KRAS G12C | ~ 1 - 10 nM |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | ~ 20 - 50 nM |
| SK-BR-3 | Breast Adenocarcinoma | HER2+ | > 1000 nM |
Note: IC₅₀ values are approximate and can vary based on specific assay conditions, such as incubation time and cell seeding density.
Troubleshooting
-
High background absorbance: Ensure complete removal of medium before adding the solubilization solution.
-
Low signal: Check cell viability before seeding; ensure cells are in the logarithmic growth phase. Increase incubation time with MTT if necessary.
-
Inconsistent results: Ensure uniform cell seeding and proper mixing of reagents. Check for and avoid edge effects in the 96-well plate by not using the outer wells or by filling them with sterile PBS.
References
- 1. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Preparation of AZD8330 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of AZD8330 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a selective, non-ATP competitive inhibitor of MEK1/2 kinases, crucial components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] Adherence to this protocol is essential for ensuring the stability, and consistent performance of the compound in downstream experimental applications.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental for accurate stock solution preparation and experimental design.
| Property | Value | Source(s) |
| Synonyms | ARRY-704, ARRY-424704 | [5][6][7][8] |
| Molecular Formula | C₁₆H₁₇FIN₃O₄ | [1][5][9] |
| Molecular Weight | 461.23 g/mol | [1][9][10][11] |
| CAS Number | 869357-68-6 | [1][5][9] |
| Appearance | Crystalline solid, off-white to light yellow | [5][9] |
| Solubility in DMSO | 30 - 100 mg/mL (65.0 - 216.81 mM) | [1][5][9][12] |
| Water Solubility | Insoluble | [1][10][11] |
Note: The solubility of this compound in DMSO can vary between batches. It is highly recommended to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce solubility.[1][9]
Mechanism of Action and Signaling Pathway
This compound is a potent and selective allosteric inhibitor of MEK1 and MEK2 (also known as MAP2K1 and MAP2K2) with an IC₅₀ of approximately 7 nM.[1][4][6][13] It functions by binding to a site distinct from the ATP-binding pocket, preventing the phosphorylation and subsequent activation of ERK1/2.[6] The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates numerous cellular processes, including proliferation, differentiation, and survival.[2][3][14] Dysregulation of this pathway is a common feature in many human cancers.[2][3][14]
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Protocols
The following section details the necessary materials, safety precautions, and step-by-step procedures for preparing an this compound stock solution.
Workflow for Stock Solution Preparation
The overall process can be visualized as a four-step workflow: Calculation and Weighing, Dissolution, Sterilization and Aliquoting, and finally, Storage.
Caption: A streamlined workflow for the preparation and storage of this compound stock solution.
Materials and Equipment
-
This compound powder (≥98% purity)[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Analytical balance
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator or water bath (optional, for aiding dissolution)[12][15]
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care and use appropriate PPE.[5]
-
Perform all weighing and handling of the powder in a chemical fume hood to avoid inhalation.[15]
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Stock Solution Preparation Protocol (Example: 10 mM)
This protocol describes the preparation of a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.
-
Calculation:
-
Determine the mass of this compound needed using the formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 461.23 g/mol = 4.61 mg
-
-
Weighing:
-
Accurately weigh 4.61 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of fresh, anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved. If particulates remain, warm the solution to 37°C for 10 minutes and/or sonicate briefly until the solution is clear.[12][15]
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
-
Clearly label all aliquots with the compound name, concentration, and date of preparation.
-
Dilution for Cell Culture Experiments
For in vitro assays, the DMSO stock solution must be further diluted in cell culture medium to the final working concentration.
-
Prepare an intermediate dilution of the stock solution in culture medium if necessary.
-
Add the required volume of the this compound stock (or intermediate dilution) to the final volume of pre-warmed cell culture medium.
-
Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1% - 0.3%. [15] Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability Period | Source(s) |
| Powder | -20°C | ≥ 3-4 years | [1][5][9] |
| DMSO Solution | -20°C | 1 month - 1 year | [1][9][11] |
| DMSO Solution | -80°C | 1 - 2 years | [1][9][12] |
Key Recommendation: To preserve the compound's efficacy, aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][9] If storing at -20°C, it is recommended to use the solution within one month.[11] For longer-term storage, -80°C is preferable.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. AZD 8330 - Biochemicals - CAT N°: 11588 [bertin-bioreagent.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. adooq.com [adooq.com]
- 12. This compound | ERK | MEK | TargetMol [targetmol.com]
- 13. abmole.com [abmole.com]
- 14. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emulatebio.com [emulatebio.com]
Application Notes and Protocols for AZD8330 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of AZD8330, a potent and selective MEK1/2 inhibitor, in preclinical in vivo xenograft models. This document includes recommended concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. This compound has demonstrated significant antitumor activity in preclinical models and has been evaluated in clinical trials.[1][2]
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, mutations in genes such as BRAF or KRAS lead to constitutive activation of this pathway, driving tumor growth. This compound acts by inhibiting MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2, the downstream effectors of the pathway. This inhibition leads to a blockade of the proliferative signals and can induce apoptosis in cancer cells.
Recommended In Vivo Concentrations and Efficacy
The optimal concentration of this compound for in vivo xenograft studies can vary depending on the tumor model and the specific research question. However, preclinical studies have established effective dose ranges.
| Xenograft Model | Animal Model | Dose | Dosing Schedule | Route of Administration | Observed Efficacy |
| Calu-6 (NSCLC) | Nude Rat | 0.4 mg/kg | Once Daily | Oral | >80% tumor growth inhibition[1] |
| Calu-6 (NSCLC) | Nude Rat | 1.25 mg/kg | Single Dose | Oral | >90% inhibition of ERK phosphorylation for 4-8 hours[1] |
| A549 (NSCLC) | N/A | 50 mg/kg | Once Daily | Oral | 68% tumor growth inhibition[3] |
| A375 (Melanoma) | N/A | 50 mg/kg | Once Daily | Oral | 70% tumor regression[3] |
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies with this compound.
This compound Formulation for Oral Administration
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile water for injection
-
Mortar and pestle or other homogenization equipment
-
Stir plate and stir bar
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
If using a suspension, slowly add the vehicle to the powder while triturating with a mortar and pestle to create a uniform suspension.
-
For larger volumes, use a stir plate to keep the suspension homogenous during dosing.
-
Prepare the formulation fresh daily.
In Vivo Xenograft Model Workflow
Subcutaneous Tumor Implantation and Measurement
Materials:
-
6-8 week old immunodeficient mice (e.g., athymic nude or SCID)
-
Cultured tumor cells in exponential growth phase
-
Sterile PBS or serum-free media
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringes with 27-30 gauge needles
-
Calipers
Protocol:
-
Harvest cultured tumor cells and resuspend in sterile PBS or serum-free media at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor formation.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 1-2 weeks.
-
Once tumors are established (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
Oral Gavage Administration
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needle (20-22 gauge for mice)
-
Syringe
Protocol:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated dose of the this compound formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Observe the mouse for any signs of distress immediately after the procedure.
Pharmacodynamic Analysis: pERK Western Blot
To confirm the on-target activity of this compound, the phosphorylation status of ERK in tumor tissue can be assessed by Western blot.
5.1. Tumor Tissue Harvesting and Lysate Preparation
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or mechanical homogenizer
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
Protocol:
-
At the desired time point after the final dose, euthanize the mouse according to institutional guidelines.
-
Excise the tumor and immediately snap-freeze it in liquid nitrogen.
-
Grind the frozen tumor tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Add ice-cold RIPA buffer with inhibitors to the powdered tissue.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (protein lysate) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
5.2. Western Blotting for pERK and Total ERK
Materials:
-
Protein lysate from tumor tissue
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST three times for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST as in step 6.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody against total ERK as a loading control, following steps 5-9.
Conclusion
This compound is a potent MEK1/2 inhibitor with demonstrated efficacy in preclinical xenograft models. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to evaluate the therapeutic potential of this compound. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data for researchers in the field of cancer drug development.
References
Application Note: Measuring pERK Inhibition by AZD8330 Using Western Blot
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.[1][2] AZD8330 is an orally active and selective inhibitor of MEK1/2, the kinases directly upstream of ERK1/2.[2][3] By inhibiting MEK, this compound prevents the phosphorylation and subsequent activation of ERK1/2 (p44/42 MAPK).[2] Therefore, measuring the levels of phosphorylated ERK (pERK) serves as a direct and reliable pharmacodynamic biomarker for assessing the biological activity of this compound.
This application note provides a detailed protocol for performing a Western blot to quantify the reduction in pERK levels in cultured cells following treatment with this compound.
Principle of the Assay
This protocol uses Western blotting, a technique that separates proteins by molecular weight, transfers them to a solid membrane, and uses specific antibodies to detect a target protein.[4] Here, we assess the effect of this compound by measuring the change in the phosphorylation status of ERK.
Cells are treated with varying concentrations of this compound. Following treatment, cells are lysed, and the total protein is quantified. Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][4] The membrane is first probed with a primary antibody specific to the phosphorylated form of ERK1/2 (Thr202/Tyr204). After detection, the membrane is stripped and re-probed with an antibody that detects total ERK1/2, regardless of its phosphorylation state.
Quantitative analysis is performed by measuring the signal intensity (densitometry) of the pERK bands and normalizing them to the corresponding total ERK bands.[1] This normalization corrects for any variations in protein loading, ensuring that observed changes in pERK are a direct result of this compound activity.[5]
Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical Ras-Raf-MEK-ERK pathway and the specific point of inhibition by this compound.
References
Application Notes and Protocols: Utilizing AZD8330 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8330 is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3][4] Aberrant activation of this pathway is a frequent event in a significant proportion of human cancers, making it a prime target for therapeutic intervention.[5][6] While MEK inhibitors have shown promise, their efficacy as monotherapy can be limited by both intrinsic and acquired resistance mechanisms.[2][7] A primary strategy to overcome these limitations and enhance anti-tumor activity is the combination of this compound with other kinase inhibitors that target parallel or downstream signaling pathways, or nodes within the same pathway to achieve a more profound and durable response.
These application notes provide a comprehensive overview of preclinical and clinical findings on the use of this compound in combination with other kinase inhibitors. Detailed protocols for key experimental assays are also provided to facilitate further research in this area.
Rationale for Combination Therapy
The primary rationales for combining this compound with other kinase inhibitors include:
-
Overcoming Resistance: Cancer cells can develop resistance to MEK inhibition through the activation of alternative survival pathways, such as the PI3K/AKT/mTOR pathway.[7] Co-targeting both pathways can prevent this escape mechanism.
-
Synergistic Efficacy: Simultaneous inhibition of multiple oncogenic signaling nodes can lead to synergistic or additive anti-tumor effects, achieving greater therapeutic benefit at lower, more tolerable doses of each agent.
-
Enhanced Apoptosis: While MEK inhibition often leads to cell cycle arrest, the addition of a second inhibitor targeting a survival pathway can push the cancer cells towards apoptosis.
-
Broader Patient Population: Combination therapies may extend the clinical benefit of MEK inhibitors to a wider range of tumor types and genetic backgrounds.
Key Combination Strategies and Supporting Data
Several classes of kinase inhibitors have been investigated in combination with MEK inhibitors like this compound and its close analog, selumetinib (AZD6244).
Combination with BRAF Inhibitors
In melanomas harboring BRAF mutations, the combination of a BRAF inhibitor (e.g., vemurafenib, dabrafenib) with a MEK inhibitor has become a standard of care.[8] This dual blockade of the MAPK pathway leads to a more profound and sustained inhibition of downstream signaling, delaying the onset of resistance.[8]
Table 1: Preclinical and Clinical Data for MEK and BRAF Inhibitor Combinations
| Cancer Type | MEK Inhibitor | BRAF Inhibitor | Key Findings | Reference(s) |
| BRAF V600-mutant Melanoma | Trametinib | Dabrafenib | Improved progression-free survival (PFS) and overall survival (OS) compared to dabrafenib monotherapy. | [8] |
| BRAF V600-mutant Melanoma | Cobimetinib | Vemurafenib | Significantly improved PFS compared to vemurafenib alone. | [9] |
| BRAF V600-mutant Melanoma | Binimetinib | Encorafenib | Improved PFS and OS compared to vemurafenib monotherapy. | [9] |
Combination with PI3K/AKT/mTOR Pathway Inhibitors
Crosstalk between the MAPK and PI3K/AKT/mTOR pathways is a well-established mechanism of drug resistance. Inhibition of the MEK pathway can lead to a compensatory activation of the PI3K/AKT pathway. Therefore, the dual inhibition of both pathways is a rational and widely explored combination strategy.
Table 2: Preclinical Data for MEK and PI3K/AKT/mTOR Pathway Inhibitor Combinations
| Cancer Type | MEK Inhibitor | PI3K/AKT/mTOR Inhibitor | Cell Line(s) | Key Quantitative Findings | Reference(s) |
| Non-Small Cell Lung Cancer | AZD6244 (Selumetinib) | MK2206 (AKT inhibitor) | A549, H157 | Synergistic growth inhibition in vitro and in vivo. Increased apoptosis. | [10] |
| Colorectal Cancer | AZD6244 (Selumetinib) | NVP-BEZ235 (dual PI3K/mTOR inhibitor) | HCT116, HT29 | Marked synergistic growth inhibition. | [11] |
| Colorectal Cancer | AZD6244 (Selumetinib) | GDC-0941 (pan-PI3K inhibitor) | HCT116, HT29 | Greater synergy compared to combination with NVP-BEZ235. | [11] |
| Rhabdomyosarcoma | AZD6244 (Selumetinib) | AZD8055 (mTORC1/2 inhibitor) | RH30, RD, RMS-YM | Synergistic growth inhibition in vitro and in vivo. | |
| BRAF-mutant Melanoma | Selumetinib | ZSTK474 (pan-PI3K inhibitor) | NZM20 | Synergistic inhibition of tumor growth in xenografts. | [3] |
Combination with SRC Inhibitors
Inhibition of MEK has been shown to paradoxically increase the invasive potential of melanoma cells. This effect can be abrogated by the co-administration of a SRC family kinase inhibitor, such as saracatinib (AZD0530). The combination of MEK and SRC inhibitors has demonstrated synergistic effects in suppressing both tumor growth and invasion.
Table 3: Preclinical Data for MEK and SRC Inhibitor Combination
| Cancer Type | MEK Inhibitor | SRC Inhibitor | Cell Line(s) | Key Findings | Reference(s) |
| Melanoma | Selumetinib (AZD6244) | Saracatinib (AZD0530) | A375 | Combination effectively suppressed growth and invasion in a 3D environment. | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Combined MEK and PI3K/AKT Inhibition
References
- 1. Phase I trial of the MEK inhibitor selumetinib in combination with thoracic radiotherapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Combination of HSP90 Inhibitors and Selumetinib Reinforces the Inhibitory Effects on Plexiform Neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Mouse Models to Investigate the Efficacy of Drug Combinations in Human Chronic Myeloid Leukemia | Springer Nature Experiments [experiments.springernature.com]
- 10. Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase I trial of the MEK inhibitor selumetinib in combination with thoracic radiotherapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AZD8330's Anti-Tumor Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8330 is a potent and selective, orally active inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it an attractive target for therapeutic intervention. Constitutive activation of the MAPK/ERK pathway is implicated in promoting cell proliferation, survival, and differentiation in tumor cells.[4][5] this compound has demonstrated anti-tumor activity in preclinical models of various cancers, including lung, melanoma, pancreatic, colon, and breast cancers.[1]
These application notes provide a comprehensive overview of the use of animal models to study the anti-tumor effects of this compound. Detailed protocols for establishing and utilizing xenograft models for several cancer types are provided, along with a summary of expected anti-tumor efficacy based on available preclinical data.
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
This compound is a non-ATP-competitive inhibitor of MEK1/2.[4] By binding to an allosteric site on the MEK enzymes, this compound prevents their activation of ERK1/2 (extracellular signal-regulated kinases 1 and 2). This blockade of downstream signaling leads to the inhibition of tumor cell proliferation and induction of apoptosis.[4]
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Animal Models for Efficacy Studies
Xenograft models are the most commonly used preclinical systems to evaluate the anti-tumor efficacy of compounds like this compound. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines or patient-derived tumor fragments into immunocompromised mice.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a xenograft model.
Caption: A generalized experimental workflow for assessing the in vivo anti-tumor efficacy of this compound.
Data on Anti-Tumor Effects of this compound in Preclinical Models
The following tables summarize the anti-tumor activity of this compound in various xenograft models. Tumor Growth Inhibition (TGI) is a common metric used to quantify efficacy.
| Lung Cancer Model | ||||
| Cell Line | Animal Model | This compound Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Calu-6 | Nude Rat | 0.4 mg/kg | Once Daily (PO) | >80% |
| Calu-6 | Nude Rat | 1.0 mg/kg | Once Daily (PO) | ~90% |
| Other Cancer Models (with related MEK inhibitors) | ||||
| Cancer Type | Cell Line/Model | MEK Inhibitor | Dose | Dosing Schedule |
| Melanoma | A375 | Trametinib | 1 mg/kg | Once Daily (PO) |
| Pancreatic | KPC GEMM | AZD6244 (Selumetinib) | 25 mg/kg | Twice Daily (PO) |
| Colon | Colo205 (BRAF-mutant) | HL-085 | 1 mg/kg | Once Daily (PO) |
| Breast | Basal-like models | MEK Inhibitor | - | - |
Note: Data for melanoma, pancreatic, colon, and breast cancer models with this compound monotherapy is limited in the public domain. The table includes data from studies using other MEK inhibitors with a similar mechanism of action to provide an indication of expected efficacy. Researchers should perform pilot studies to determine the optimal dosing and efficacy of this compound in their specific models.
Detailed Experimental Protocols
Lung Cancer Xenograft Model (Calu-6)
Cell Line: Calu-6 (human lung carcinoma)
Animal Model: Female nude rats (e.g., NIH-rnu/rnu), 6-8 weeks old.
Protocol:
-
Cell Culture: Culture Calu-6 cells in appropriate media (e.g., McCoy's 5A with 10% FBS) to ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Implantation: Subcutaneously inject 0.2 mL of the cell suspension (1 x 107 cells) into the right flank of each rat.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm3, randomize animals into treatment and control groups (n=8-10 animals per group).
-
Drug Preparation and Administration:
-
Prepare this compound in a vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water).
-
Administer this compound orally (PO) once daily at the desired doses (e.g., 0.4 mg/kg, 1.0 mg/kg).
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoint:
-
Continue daily dosing and tumor measurements for the duration of the study (e.g., 14-21 days).
-
Monitor animal body weight and overall health.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or at the end of the treatment period.
-
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.
Melanoma Xenograft Model (e.g., A375)
Cell Line: A375 (human malignant melanoma, BRAF V600E mutant)
Animal Model: Female athymic nude mice, 6-8 weeks old.
Protocol:
-
Cell Culture: Culture A375 cells in DMEM with 10% FBS.
-
Cell Preparation: Prepare a single-cell suspension at 5 x 106 cells/mL in sterile PBS.
-
Implantation: Subcutaneously inject 0.2 mL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: As described for the lung cancer model.
-
Randomization: When tumors reach an average volume of 100-150 mm3.
-
Drug Preparation and Administration: Prepare and administer this compound orally as described above. Dosing for MEK inhibitors in melanoma models typically ranges from 1-10 mg/kg daily.
-
Monitoring and Endpoint: As described for the lung cancer model.
-
Data Analysis: As described for the lung cancer model.
Pancreatic Cancer Xenograft Model (e.g., MiaPaCa-2)
Cell Line: MiaPaCa-2 (human pancreatic carcinoma, KRAS G12C mutant)
Animal Model: Female athymic nude mice, 6-8 weeks old.
Protocol:
-
Cell Culture: Culture MiaPaCa-2 cells in DMEM with 10% FBS and 2.5% horse serum.
-
Cell Preparation: Prepare a cell suspension at 1 x 107 cells/mL in a 1:1 mixture of media and Matrigel.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 106 cells) into the flank. For orthotopic models, inject a smaller volume (e.g., 20-50 µL) directly into the pancreas via a surgical procedure.
-
Tumor Growth Monitoring: As described above.
-
Randomization: When tumors reach an average volume of 100-150 mm3.
-
Drug Preparation and Administration: Prepare and administer this compound orally. Dosing regimens for MEK inhibitors in pancreatic cancer models may require optimization and can be guided by literature on similar compounds.[6][7]
-
Monitoring and Endpoint: As described above.
-
Data Analysis: As described above.
Colon Cancer Xenograft Model (e.g., HCT116)
Cell Line: HCT116 (human colorectal carcinoma, KRAS G13D mutant)
Animal Model: Female athymic nude mice, 6-8 weeks old.
Protocol:
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium with 10% FBS.
-
Cell Preparation: Prepare a cell suspension at 2.5 x 107 cells/mL in sterile PBS.
-
Implantation: Subcutaneously inject 0.2 mL of the cell suspension (5 x 106 cells) into the flank.
-
Tumor Growth Monitoring: As described above.
-
Randomization: When tumors reach an average volume of 100-150 mm3.
-
Drug Preparation and Administration: Prepare and administer this compound orally.
-
Monitoring and Endpoint: As described above.
-
Data Analysis: As described above.
Breast Cancer Xenograft Model (e.g., MDA-MB-231)
Cell Line: MDA-MB-231 (human breast adenocarcinoma, triple-negative)
Animal Model: Female athymic nude mice, 6-8 weeks old.
Protocol:
-
Cell Culture: Culture MDA-MB-231 cells in Leibovitz's L-15 Medium with 10% FBS.
-
Cell Preparation: Prepare a cell suspension at 2.5 x 107 cells/mL in a 1:1 mixture of media and Matrigel.
-
Implantation: For orthotopic implantation, inject 0.1 mL of the cell suspension (2.5 x 106 cells) into the mammary fat pad.
-
Tumor Growth Monitoring: As described above.
-
Randomization: When tumors reach a palpable size.
-
Drug Preparation and Administration: Prepare and administer this compound orally.
-
Monitoring and Endpoint: As described above.
-
Data Analysis: As described above.
Conclusion
This compound is a promising MEK inhibitor with demonstrated anti-tumor activity in preclinical cancer models. The protocols and data presented in these application notes provide a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound. It is recommended that each research team optimizes these protocols for their specific experimental conditions and animal models to ensure robust and reproducible results.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Assessment of the In Vivo Activity of PI3K and MEK Inhibitors in Genetically Defined Models of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 6. researchgate.net [researchgate.net]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
Application Notes and Protocols for Oral Administration of AZD8330 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral administration of the MEK 1/2 inhibitor, AZD8330 (also known as ARRY-424704), in preclinical research settings. The protocols outlined below are based on available preclinical data and are intended to ensure consistent and effective delivery of the compound for pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.
Introduction
This compound is a potent and selective, non-ATP competitive inhibitor of MEK 1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is implicated in various cancers, making MEK an attractive therapeutic target. Preclinical evaluation of this compound requires standardized methods for oral administration to ensure reliable and reproducible results.
Data Presentation
Quantitative Preclinical Data for this compound
The following tables summarize key quantitative data from preclinical studies involving oral administration of this compound.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Oral Bioavailability (%F) | Plasma Half-life (t½) |
| Rat | 63% | 10 hours |
| Dog | 77% | 11 hours |
Data sourced from preclinical pharmacokinetic studies.[1]
Table 2: Preclinical Oral Dosing and Efficacy of this compound in Rat Xenograft Models
| Study Type | Animal Model | Dose | Dosing Frequency | Key Outcome |
| Efficacy | Calu-6 Nude Rat Xenograft | 0.4 mg/kg | Once Daily | >80% tumor growth inhibition |
| PK/PD | Calu-6 Rat Xenograft | 1.25 mg/kg | Single Dose | >90% inhibition of ERK phosphorylation for 4-8 hours |
Data from preclinical studies evaluating the in vivo effects of this compound.[1]
Experimental Protocols
Formulation of this compound for Oral Gavage
A consistent and stable formulation is critical for accurate oral dosing. Based on available data, the following formulation is recommended for creating a suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Hydroxyethyl cellulose (HEC)
-
Tween 80
-
Sterile, purified water
Protocol:
-
Prepare the Vehicle Solution:
-
Prepare a 0.5% (w/v) solution of hydroxyethyl cellulose in sterile water. This may require heating and stirring to fully dissolve the HEC.
-
Allow the HEC solution to cool to room temperature.
-
Add Tween 80 to the HEC solution to a final concentration of 0.1% (v/v).
-
Mix thoroughly to ensure a homogenous vehicle solution.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
In a suitable container, add a small amount of the vehicle solution to the this compound powder to create a paste.
-
Gradually add the remaining vehicle solution while continuously mixing or vortexing to form a uniform suspension.
-
Visually inspect the suspension to ensure there are no large aggregates.
-
Note: It is recommended to prepare the suspension fresh on the day of dosing. If storage is necessary, stability should be validated under the intended storage conditions.
Oral Gavage Administration Protocol for Mice and Rats
This protocol provides a general guideline for the oral administration of the prepared this compound suspension. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-2 inches for mice; 16-18 gauge, 2-3 inches for rats) with a ball tip.
-
Syringes corresponding to the desired dosing volume.
-
Prepared this compound suspension.
-
Animal scale.
Protocol:
-
Animal Preparation:
-
Weigh each animal to accurately calculate the individual dose volume.
-
Properly restrain the animal to minimize stress and ensure safe administration. For mice, this typically involves scruffing the neck and back to immobilize the head and forelimbs.
-
-
Dosing Procedure:
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Gently insert the gavage needle into the animal's mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Once the needle is properly positioned in the stomach, slowly administer the suspension.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress, such as difficulty breathing.
-
Recommended Dosing Volumes:
-
Mice: 5-10 mL/kg body weight.
-
Rats: 5-10 mL/kg body weight.
The concentration of the this compound suspension should be adjusted to deliver the desired dose in the appropriate volume.
Visualizations
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow Diagram
Caption: Workflow for the oral administration of this compound in preclinical studies.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following AZD8330 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8330 is a potent and selective, non-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[1] Aberrant activation of this pathway is a frequent event in a wide variety of human cancers, making it a key target for therapeutic intervention. By inhibiting MEK1/2, this compound blocks the phosphorylation and subsequent activation of ERK1/2, leading to the induction of cell cycle arrest and apoptosis in cancer cells with a dysregulated MAPK pathway.[1][2]
This document provides detailed protocols for the analysis of apoptosis induced by this compound treatment using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it includes a summary of quantitative data and a visualization of the relevant signaling pathway.
Mechanism of Action of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the MAPK/ERK signaling cascade. This inhibition leads to downstream modulation of key apoptosis-regulating proteins, primarily members of the Bcl-2 family. Inhibition of ERK1/2 signaling can lead to the upregulation of pro-apoptotic BH3-only proteins such as Bim and a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2] This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of the intrinsic caspase cascade, culminating in the activation of executioner caspases like caspase-3 and subsequent apoptosis.[3][4]
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes the dose- and time-dependent induction of apoptosis in Burkitt's lymphoma Raji cells following treatment with this compound, as determined by Annexin V/PI flow cytometry.
| Cell Line | Treatment Duration | This compound Concentration (µmol/L) | Apoptosis Rate (%) (Mean ± SD) |
| Raji | 24 h | 0.10 | 15.2 ± 1.2 |
| 1.00 | 25.4 ± 1.5 | ||
| 10.00 | 38.7 ± 2.1 | ||
| 48 h | 0.10 | 22.1 ± 1.8 | |
| 1.00 | 36.8 ± 2.4 | ||
| 10.00 | 52.3 ± 3.0 | ||
| 72 h | 0.10 | 30.5 ± 2.5 | |
| 1.00 | 48.9 ± 3.1 | ||
| 10.00 | 65.4 ± 3.8 | ||
| Control (DMSO) | 72 h | 5.8 ± 0.7 |
Data adapted from a study on Burkitt's lymphoma Raji cells.[2] It is recommended to perform independent dose-response and time-course experiments for each cell line of interest.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing and treating cancer cells with this compound prior to apoptosis analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Incubation: Incubate the cells for 24 hours at 37°C with 5% CO₂ to allow for attachment and recovery.
-
This compound Treatment: Prepare the desired concentrations of this compound by diluting the stock solution in complete culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C with 5% CO₂.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol describes the staining of this compound-treated cells with Annexin V and Propidium Iodide for the quantification of apoptosis by flow cytometry.[5][6]
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC (or other fluorochrome-conjugated Annexin V) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells from each well into flow cytometry tubes.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells) into a flow cytometry tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Washing: Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing approximately 1 x 10⁵ cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
Mandatory Visualizations
Caption: this compound signaling pathway to apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induction in human melanoma cells by inhibition of MEK is caspase-independent and mediated by the Bcl-2 family members PUMA, Bim, and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins [mdpi.com]
- 6. Lowering the apoptotic threshold in colorectal cancer cells by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Phosphorylated ERK (pERK) in AZD8330-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of phosphorylated ERK1/2 (pERK) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, particularly following treatment with the MEK1/2 inhibitor, AZD8330. This protocol is essential for pharmacodynamic (PD) assessments to verify target engagement and downstream pathway modulation.
Introduction
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Constitutive activation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][2] this compound is a potent and selective, orally active inhibitor of MEK1/2, which are the kinases directly upstream of ERK1/2.[1][3] By inhibiting MEK, this compound prevents the phosphorylation and subsequent activation of ERK, leading to a reduction in tumor cell proliferation.[2][3]
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and intensity of specific protein expression within the spatial context of the tissue architecture. Measuring the levels of phosphorylated ERK (pERK) by IHC in tumor biopsies taken before and after treatment with this compound serves as a direct pharmacodynamic biomarker of the drug's on-target activity. A significant reduction in pERK staining post-treatment indicates effective target engagement and pathway inhibition.[4]
Signaling Pathway
The following diagram illustrates the Ras/Raf/MEK/ERK signaling cascade and the point of inhibition by this compound.
Experimental Workflow
The overall experimental workflow for assessing pERK levels in this compound-treated tumors is depicted below. This process includes animal model treatment, tissue collection and processing, immunohistochemical staining, and data analysis.
Detailed Immunohistochemistry Protocol
This protocol is a general guideline and may require optimization for specific tumor types and laboratory conditions.
Reagents and Materials:
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or EDTA, pH 8.0)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking solution (e.g., 5% normal goat serum in wash buffer)
-
Primary antibody: Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Charged microscope slides
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). Immerse slides in pre-heated antigen retrieval buffer.[5]
-
Heat the slides in a steamer, water bath, or microwave according to optimized laboratory protocols (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol or water for 10-15 minutes to block endogenous peroxidase activity.[7]
-
Rinse slides with wash buffer.
-
-
Blocking and Primary Antibody Incubation:
-
Incubate sections with blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Dilute the primary anti-pERK antibody in antibody diluent or blocking buffer to its optimal concentration (e.g., 1:200, but this must be optimized).[7]
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[7]
-
-
Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
-
Chromogen and Counterstain:
-
Prepare and apply the DAB chromogen substrate. Incubate for a sufficient time to allow for color development (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water or an appropriate bluing solution.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and coverslip using a permanent mounting medium.
-
Data Analysis and Interpretation
The pERK staining is typically observed in both the nucleus and cytoplasm.[8] Staining intensity should be evaluated by a trained pathologist or using a digital image analysis platform. A semi-quantitative method like the H-score is commonly used.
H-Score Calculation: The H-score is calculated by summing the percentage of cells staining at each intensity level multiplied by the corresponding intensity score. H-Score = [1 × (% cells with weak intensity)] + [2 × (% cells with moderate intensity)] + [3 × (% cells with strong intensity)]
This provides a continuous score from 0 to 300. A significant decrease in the H-score in this compound-treated tumors compared to vehicle-treated controls indicates effective MEK inhibition.
Representative Data
The following table summarizes hypothetical but representative data from a preclinical xenograft study evaluating the effect of this compound on pERK levels. In such studies, a dose-dependent inhibition of ERK phosphorylation is expected.[9]
| Treatment Group | Dose (mg/kg, oral, once daily) | N | Mean pERK H-Score (± SEM) | % Inhibition vs. Vehicle |
| Vehicle | - | 5 | 225 (± 15) | - |
| This compound | 0.5 | 5 | 110 (± 12) | 51% |
| This compound | 1.0 | 5 | 45 (± 8) | 80% |
| This compound | 2.5 | 5 | 18 (± 5) | 92% |
Data are for illustrative purposes and should be generated empirically.
Conclusion
This protocol provides a robust framework for assessing the pharmacodynamic effects of the MEK inhibitor this compound in tumor tissues. Accurate and consistent measurement of pERK by IHC is crucial for demonstrating target engagement and for informing clinical dose-scheduling decisions in the development of targeted cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. apexbt.com [apexbt.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. bosterbio.com [bosterbio.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Phosphorylated ERK is a potential prognostic biomarker for Sorafenib response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
AZD8330 Technical Support Center: Troubleshooting Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing AZD8330, achieving optimal solubility in aqueous solutions is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic compound with low aqueous solubility. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol but is practically insoluble in water alone.[1][2][3] Successful preparation of aqueous solutions for in vitro and in vivo experiments requires the use of co-solvents and specific formulation strategies.
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A2: This common issue, often called "crashing out," occurs when the highly concentrated drug in a strong organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate. To mitigate this, it is advisable to perform dilutions in a stepwise manner and ensure the final concentration of DMSO is kept to a minimum, typically below 0.5%, to avoid cellular toxicity.[4][5]
Q3: What are the recommended storage conditions for this compound solutions?
A3: Once prepared, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[4][6] For long-term storage, it is recommended to store stock solutions at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1][6] Powdered this compound is stable for up to 3 years when stored at -20°C.[6]
Q4: Can I sonicate or heat the solution to improve solubility?
A4: Yes, if precipitation occurs during preparation, gentle heating (e.g., at 37°C for 10-15 minutes) and/or sonication can be used to aid dissolution.[3][6][7] These techniques can help break down aggregates and facilitate the solubilization of the compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter while preparing this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or use of hydrated DMSO. | Ensure you are using a sufficient volume of fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[1] Vortexing or brief sonication may also help.[7] |
| Precipitation occurs immediately upon dilution in aqueous media. | Rapid change in solvent polarity. | Perform a stepwise dilution. For example, create an intermediate dilution in a solvent mixture with a higher percentage of the organic solvent before the final dilution in the aqueous buffer.[4] |
| The final working solution is cloudy or contains visible particles. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | Re-evaluate the final desired concentration. It may be necessary to use a formulation with co-solvents like PEG300, Tween-80, or cyclodextrins to increase solubility.[6] |
| Inconsistent experimental results. | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment and avoid storing them for extended periods, especially in cell culture medium.[7] Aliquot and properly store stock solutions to prevent degradation from repeated freeze-thaw cycles.[4] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (216.81 mM) | [6] |
| DMSO | 92 mg/mL (199.46 mM) | [1] |
| DMSO | 30 mg/mL | [8] |
| DMSO | ≥23.05 mg/mL | [3] |
| DMSO | 85 mg/mL (184.29 mM) | [9] |
| Ethanol | 92 mg/mL | [1] |
| Ethanol | 10 mg/mL | [8] |
| Ethanol | ≥46.1 mg/mL | [3] |
| Ethanol | 85 mg/mL (184.29 mM) | [9] |
| Water | Insoluble | [1][2] |
| Water | 0.0887 mg/mL | [10] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.25 mg/mL (7.05 mM) | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.25 mg/mL (7.05 mM) | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 3.25 mg/mL (7.05 mM) | [6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate : Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[7]
-
Calculation : Based on the molecular weight of this compound (461.23 g/mol ), calculate the required mass for your desired volume of 10 mM stock solution.
-
Dissolution : Add the appropriate volume of fresh, anhydrous DMSO to the vial.
-
Mixing : Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate or warm the solution at 37°C for 10-15 minutes.[7]
-
Storage : Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.[4]
Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw : Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[7]
-
Intermediate Dilution (Optional but Recommended) : To minimize precipitation, first prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock solution with sterile DMSO or 1x PBS.
-
Final Dilution : Further dilute the stock or intermediate solution into pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is less than 0.5%.[4]
-
Mixing : Gently mix the working solution by inversion or pipetting.
-
Application : Use the freshly prepared working solution immediately for your experiments.[7]
Visualizations
This compound Mechanism of Action in the MAPK/ERK Signaling Pathway
This compound is a selective, non-ATP competitive inhibitor of MEK1 and MEK2.[1][11] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that leads to cell proliferation and survival.[10]
Caption: The inhibitory effect of this compound on the MAPK/ERK signaling pathway.
Experimental Workflow for Preparing this compound Working Solutions
This workflow outlines the key steps for preparing this compound solutions for experimental use, from stock solution preparation to the final working solution.
Caption: A typical workflow for preparing this compound working solutions from powder.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | ERK | MEK | TargetMol [targetmol.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
AZD8330 Technical Support Center: Minimizing Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AZD8330, a selective MEK1/2 inhibitor. The following resources are designed to help minimize off-target effects and troubleshoot common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, orally active, and non-ATP-competitive inhibitor of MEK1 and MEK2.[1][2] MEK1 and MEK2 are dual-specificity protein kinases that are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in various cancers.[3] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, thereby inhibiting growth factor-mediated cell signaling and proliferation of cancer cells.[3]
Q2: How selective is this compound and what are its known off-target effects?
A2: this compound is a highly selective inhibitor. In vitro studies have shown that at concentrations up to 10 µM, this compound has no inhibitory activity against a panel of over 200 other kinases.[1][4] This high selectivity is a key feature for minimizing off-target effects. While comprehensive public data from kinome-wide scans or chemical proteomics for this compound is limited, its design as a non-ATP-competitive inhibitor contributes to its specificity. However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely eliminated and may be cell-type or context-specific. It is always recommended to perform experiments to confirm on-target effects and assess potential off-target liabilities in your specific experimental system.
Q3: What is paradoxical ERK activation and can it occur with this compound?
A3: Paradoxical activation of the ERK pathway is a phenomenon observed with some RAF inhibitors, where inhibition of one component of the pathway leads to the transactivation of another, resulting in an overall increase in ERK signaling, particularly in cells with wild-type BRAF and activated RAS.[5][6][7] While this is more commonly associated with RAF inhibitors, it is a critical consideration in the broader context of MAPK pathway inhibition. As a MEK inhibitor, this compound acts downstream of RAF. While less likely to cause paradoxical activation in the same manner as RAF inhibitors, it is crucial to monitor ERK phosphorylation levels carefully to confirm inhibition and rule out any unexpected signaling feedback loops in your specific cell model.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity observed at effective concentrations.
| Possible Cause | Suggested Solution |
| Off-target effects | Although highly selective, at high concentrations, minor off-target activities could contribute to cytotoxicity. Recommendation: Perform a dose-response curve to determine the lowest effective concentration that inhibits pERK without significant cell death. Use a secondary MEK inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target MEK inhibition. |
| Solvent toxicity | This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Recommendation: Ensure the final DMSO concentration in your cell culture medium is consistent across all experiments and does not exceed a non-toxic level (typically <0.5%). Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration). |
| Cell line sensitivity | Different cell lines can have varying sensitivities to MEK inhibition and the vehicle. Recommendation: Test this compound in multiple cell lines to determine if the cytotoxicity is specific to a particular cellular context. Characterize the baseline activity of the MAPK pathway in your cell lines. |
Issue 2: Inconsistent or no inhibition of ERK phosphorylation.
| Possible Cause | Suggested Solution |
| Suboptimal inhibitor concentration or incubation time | The effective concentration and time required for MEK inhibition can vary between cell lines. Recommendation: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 1 nM to 10 µM) experiment to determine the optimal conditions for pERK inhibition in your specific cell line. |
| Inhibitor degradation | Improper storage or handling can lead to the degradation of this compound. Recommendation: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| High basal pathway activation or feedback loops | In some cell lines, the MAPK pathway may be highly activated, requiring higher concentrations of the inhibitor. Alternatively, feedback mechanisms might lead to pathway reactivation. Recommendation: Analyze pERK levels at different time points to assess the duration of inhibition. Consider combination therapies to block potential feedback loops if pathway reactivation is observed. |
| Technical issues with Western blotting | Problems with antibody quality, protein transfer, or detection can lead to inconsistent results. Recommendation: Optimize your Western blot protocol, including antibody dilutions and blocking conditions. Use a positive control (e.g., cells stimulated with a growth factor) and a negative control (untreated cells) to validate your assay. |
Issue 3: Development of resistance to this compound in long-term culture.
| Possible Cause | Suggested Solution |
| Acquired mutations in the MAPK pathway | Prolonged exposure to MEK inhibitors can lead to the selection of cells with resistance-conferring mutations in MEK1/2 or other pathway components. Recommendation: If resistance develops, consider sequencing key genes in the MAPK pathway (e.g., MEK1, MEK2, ERK1, ERK2) to identify potential mutations. |
| Activation of bypass signaling pathways | Cells can develop resistance by upregulating parallel signaling pathways (e.g., PI3K/Akt pathway) to compensate for MEK inhibition.[8] Recommendation: Use techniques like phosphoproteomics or Western blotting to probe for the activation of known compensatory pathways. Consider combination therapies targeting both the MEK pathway and the identified bypass pathway. |
Data Presentation
Table 1: On-Target Potency and Selectivity of this compound
| Parameter | Value | Reference |
| Target | MEK1/2 | [1][2] |
| IC₅₀ (MEK1) | 7 nM | [1][4] |
| Mechanism of Action | Non-ATP competitive | [1][2] |
| Selectivity Profile | No significant inhibition of >200 other kinases at concentrations up to 10 µM | [1][4] |
Mandatory Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: Assessment of MEK Inhibition by Western Blotting for Phospho-ERK (pERK)
Objective: To determine the inhibitory effect of this compound on the phosphorylation of ERK1/2 in cultured cells.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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Growth factor for stimulation (e.g., EGF, FGF), if required
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels, running buffer, and transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): If the basal pERK level is high, serum-starve the cells for 12-24 hours in a serum-free or low-serum medium.
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Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
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Stimulation (Optional): If required, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce ERK phosphorylation.
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Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate.
-
-
Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To evaluate the effect of this compound on the viability and proliferation of cultured cells.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound stock solution (10 mM in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]
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MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its target protein (MEK1/2) in intact cells.
Principle: The binding of a ligand (this compound) to its target protein (MEK1/2) can increase the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heating the cells to various temperatures. A shift in the melting curve of the target protein in the presence of the ligand indicates target engagement.
Materials:
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Cell line of interest
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This compound
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PBS
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Lysis buffer with protease and phosphatase inhibitors
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PCR tubes or plates
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Thermal cycler
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Western blotting reagents for MEK1/2
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
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Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
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Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the levels of MEK1/2 by Western blotting.
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Data Analysis: Plot the amount of soluble MEK1/2 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the presence of this compound confirms target engagement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | ERK | MEK | TargetMol [targetmol.com]
- 5. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I dose-finding, safety and tolerability study of this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to AZD8330
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome acquired resistance to the MEK1/2 inhibitor, AZD8330, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or has become completely resistant. What are the common mechanisms of acquired resistance to MEK inhibitors like this compound?
A1: Acquired resistance to MEK inhibitors, including this compound, is a multifaceted issue. The most prevalent mechanisms include:
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Reactivation of the MAPK Pathway: This is a common strategy employed by cancer cells to overcome MEK inhibition.[1][2][3] This can occur through secondary mutations in the MEK1/2 drug target, or through upstream activation involving mutations or amplification of genes like KRAS or BRAF.[4][5]
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling cascades to circumvent the blocked MEK pathway.[6][7][8] The PI3K/AKT/mTOR pathway is a frequently observed bypass route, often initiated by the upregulation and activation of receptor tyrosine kinases (RTKs) such as EGFR, MET, or FGFR3.[3][6][9][10]
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Epigenetic Modifications: Drug-tolerant persister cells can emerge through reversible epigenetic changes, which may eventually lead to the development of stable, genetically-driven resistance.[7][9]
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Upregulation of Pro-Survival Signals: Increased expression of anti-apoptotic proteins can also contribute to a resistant phenotype.[1]
Q2: How can I experimentally confirm if MAPK pathway reactivation is the cause of resistance in my cell line?
A2: To investigate MAPK pathway reactivation, you should assess the phosphorylation status of key downstream effectors. A recommended first step is to perform a Western blot to check the levels of phosphorylated ERK (p-ERK). In sensitive cells, this compound treatment should lead to a significant reduction in p-ERK levels. If your resistant cells maintain high levels of p-ERK even in the presence of this compound, it strongly suggests pathway reactivation.[2]
Q3: What are the initial steps to determine if a bypass pathway is activated in my this compound-resistant cells?
A3: A good starting point is to examine the activation status of the PI3K/AKT pathway, a common bypass mechanism.[6][11] You can perform a Western blot to measure the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTOR. A significant increase in p-AKT and/or p-S6 in resistant cells compared to sensitive parental cells, particularly in the presence of this compound, would indicate the activation of this bypass pathway.
Q4: Can resistance to this compound be overcome?
A4: Yes, in many cases, resistance can be overcome with combination therapies.[12][13] The choice of the second agent depends on the specific resistance mechanism. For instance:
-
If MAPK pathway reactivation is due to upstream signaling, combining this compound with an RTK inhibitor (if an RTK is overactive) may be effective.
-
For PI3K/AKT pathway activation, a combination of this compound with a PI3K or AKT inhibitor has shown promise in preclinical models.[14][15]
-
In some cases, targeting nodes downstream of MEK, such as with an ERK inhibitor, can overcome resistance.[4]
Troubleshooting Guides
Issue 1: Decreased Cell Death in this compound-Treated Cultures
Symptoms:
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Cell viability assays (e.g., MTT, CellTiter-Glo) show a rightward shift in the IC50 curve for this compound compared to the parental cell line.
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Reduced apoptosis is observed (e.g., via Annexin V staining or caspase activity assays) at previously effective concentrations of this compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Reactivation of MAPK Pathway | 1. Culture sensitive and resistant cells with and without this compound. 2. Perform Western blot for p-ERK and total ERK. | Resistant cells will show sustained or restored p-ERK levels in the presence of this compound, unlike sensitive cells. |
| Activation of PI3K/AKT Bypass Pathway | 1. Culture sensitive and resistant cells with and without this compound. 2. Perform Western blot for p-AKT, total AKT, p-S6, and total S6. | Resistant cells will exhibit elevated p-AKT and/or p-S6 levels compared to sensitive cells, especially under this compound treatment. |
| Upregulation of an Alternative RTK | 1. Perform a phospho-RTK array to screen for hyperactivated RTKs. 2. Validate hits with Western blotting for the specific phosphorylated RTK. | The array will identify one or more RTKs with significantly increased phosphorylation in the resistant cell line. |
Issue 2: Inconsistent Efficacy of this compound in Xenograft Models
Symptoms:
-
Initial tumor regression or stasis is followed by rapid tumor regrowth despite continuous this compound treatment.
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High variability in treatment response across different animals.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Heterogeneous Tumor Population | 1. Excise tumors at different stages of response and resistance. 2. Perform immunohistochemistry (IHC) for p-ERK and Ki-67 (proliferation marker). 3. Consider single-cell sequencing to identify resistant clones. | IHC may reveal pockets of p-ERK-positive and highly proliferative cells within the regrowing tumors. |
| Emergence of Bypass Signaling In Vivo | 1. Analyze protein lysates from resistant tumors via Western blot for p-AKT and other bypass pathway markers. 2. Consider genomic analysis of resistant tumors to look for mutations or amplifications in genes like MET, EGFR, or PIK3CA. | Western blotting will show activation of bypass pathways in resistant tumors. Genomic analysis may reveal underlying genetic alterations. |
| Pharmacokinetic/Pharmacodynamic Issues | 1. Measure this compound levels in plasma and tumor tissue. 2. Assess p-ERK levels in tumor tissue at different time points after dosing. | Suboptimal drug concentration in the tumor or transient and incomplete inhibition of p-ERK may be observed. |
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data that might be observed when comparing this compound-sensitive and -resistant cell lines.
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | IC50 (nM) for this compound | Fold Change in Resistance |
| Parental Sensitive Line | 10 | - |
| Acquired Resistant Line 1 | 250 | 25 |
| Acquired Resistant Line 2 | >1000 | >100 |
Table 2: Protein Expression and Phosphorylation Levels
| Protein | Parental Cells (Relative Density) | Resistant Cells (Relative Density) | Condition |
| p-ERK/Total ERK | 0.1 | 0.8 | Treated with 100 nM this compound |
| p-AKT/Total AKT | 0.2 | 0.9 | Treated with 100 nM this compound |
| MET | 1.0 | 5.0 | Untreated |
| EGFR | 1.2 | 1.3 | Untreated |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
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Cell Culture: Begin with a parental cancer cell line known to be sensitive to this compound.
-
Dose Escalation: Culture the cells in the presence of this compound at a concentration equal to their IC20.
-
Sub-culturing: Once the cells resume a normal proliferation rate, subculture them and gradually increase the concentration of this compound in a stepwise manner.
-
Selection: Continue this process over several months. Periodically freeze down cell stocks at different stages of resistance development.
-
Confirmation: The resulting cell population should exhibit a significantly higher IC50 for this compound compared to the parental line. Confirm the resistant phenotype with cell viability and apoptosis assays.
Protocol 2: Western Blotting for Pathway Activation
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Cell Lysis: Plate sensitive and resistant cells. Treat with this compound at a relevant concentration (e.g., 100 nM) for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Visualizations
Signaling Pathways
Caption: MAPK signaling and the PI3K/AKT bypass pathway.
Experimental Workflow
Caption: Workflow for investigating this compound resistance.
Logical Relationships
Caption: Logical map of resistance mechanisms.
References
- 1. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivation of Mitogen-activated Protein Kinase (MAPK) Pathway by FGF Receptor 3 (FGFR3)/Ras Mediates Resistance to Vemurafenib in Human B-RAF V600E Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acquired Resistance to KRASG12C Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. letswinpc.org [letswinpc.org]
- 14. Tumor heterogeneity and strategies to overcome kinase inhibitor resistance in cancer: Lessons from melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
Technical Support Center: Optimizing AZD8330 Dosage to Reduce In Vivo Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing AZD8330 dosage and managing in vivo toxicity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 enzymes.[1] MEK1 and MEK2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and tumor growth.
Q2: What are the most common in vivo toxicities associated with this compound?
Based on a Phase I clinical trial in patients with advanced malignancies, the most frequently observed adverse events related to this compound were:
Q3: What are the dose-limiting toxicities (DLTs) of this compound?
In the Phase I clinical trial, the following DLTs were observed:
Q4: What is the Maximum Tolerated Dose (MTD) of this compound in humans?
The MTD for this compound has been defined as 20 mg BID.[1]
Q5: How does this compound exposure correlate with dose and target inhibition?
This compound exposure increases approximately in proportion to the dose. Dose-dependent modulation of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs) was observed at doses of 3 mg and higher, confirming target engagement.[1]
Troubleshooting Guides
Issue 1: Managing Dermatological Toxicities (Acneiform Dermatitis, Rash)
Problem: Animals are developing skin rashes or acneiform dermatitis after this compound administration.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Dose-dependent toxicity | - Reduce the dose: If the skin reaction is severe, consider reducing the dose to the next lower tolerated level. - Interrupt dosing: For severe rashes, a temporary interruption of dosing may be necessary until the toxicity resolves to a manageable level. |
| On-target effect of MEK inhibition | - Prophylactic measures: Consider prophylactic use of moisturizers and sunscreens, as MEK inhibitor-associated rashes can be exacerbated by sun exposure. - Topical treatments: For localized rashes, consider topical application of corticosteroids or antibiotics (if secondary infection is suspected), in consultation with a veterinarian. |
| Systemic inflammatory response | - Systemic corticosteroids: In cases of severe, widespread rash, low-dose systemic corticosteroids may be considered, but their potential impact on the experimental outcomes should be carefully evaluated. |
Issue 2: Managing Gastrointestinal Toxicities (Diarrhea)
Problem: Animals are experiencing diarrhea following this compound treatment.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Dose-related toxicity | - Dose reduction/interruption: Similar to skin toxicities, reducing the dose or temporarily stopping treatment can alleviate diarrhea.[1] |
| Disruption of intestinal epithelium homeostasis | - Supportive care: Ensure animals have adequate hydration and electrolyte balance. Provide supportive care as needed. - Anti-diarrheal agents: The use of anti-diarrheal medications like loperamide can be considered. The dose should be carefully calculated based on the animal's weight and administered according to veterinary guidance. |
| Alteration of gut microbiota | - Probiotics: While not extensively studied for MEK inhibitors, the potential benefit of probiotics in restoring gut flora could be explored in consultation with a veterinarian. |
Data Presentation
Table 1: Summary of this compound Phase I Clinical Trial Toxicity Data [1]
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 20 mg BID |
| Dose-Limiting Toxicities (DLTs) | Mental status changes (40 mg & 60 mg OD), Rash (20 mg BID) |
| Most Frequent Adverse Events (>10%) | Acneiform dermatitis (16%), Fatigue (13%), Diarrhea (13%), Vomiting (11%) |
| Pharmacodynamic Effect | Dose-dependent inhibition of pERK in PBMCs at doses ≥3 mg |
Note: Preclinical toxicity data for this compound in animal models is not extensively available in the public domain. The data presented here is from a human Phase I clinical trial and should be used as a guide for designing preclinical studies.
Experimental Protocols
Protocol: In Vivo Toxicity Assessment of this compound in Rodents
This is a general protocol for assessing the in vivo toxicity of this compound in a rodent model (e.g., mice or rats). The specific details may need to be adapted based on the experimental goals and institutional guidelines.
1. Animal Model:
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Select a suitable rodent strain (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley or Wistar rats).
-
Use age- and weight-matched animals for all experimental groups.
-
House animals in a controlled environment with a standard diet and water ad libitum.
2. Dose Formulation and Administration:
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Formulate this compound in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water).
-
Administer the drug via the desired route (e.g., oral gavage).
-
Include a vehicle control group that receives the formulation without the active compound.
3. Dose-Finding/MTD Study:
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Start with a dose-escalation study to determine the MTD.
-
Begin with a low dose (e.g., extrapolated from in vitro IC50 values) and escalate in subsequent cohorts of animals.
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
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The MTD is typically defined as the highest dose that does not cause >20% body weight loss or severe clinical signs of toxicity.
4. Repeated-Dose Toxicity Study:
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Once the MTD is determined, conduct a repeated-dose toxicity study at the MTD and one or two lower dose levels.
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Administer the drug daily for a specified period (e.g., 14 or 28 days).
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Monitor animals as described in the MTD study.
5. Endpoint Analysis:
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Clinical Observations: Record daily observations of animal health and behavior.
-
Body Weight: Measure body weight at least twice weekly.
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Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis.
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Histopathology: Perform a complete necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs, gastrointestinal tract, skin) for histopathological examination.
Mandatory Visualizations
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Caption: Workflow for in vivo toxicity assessment of this compound.
Caption: Balancing efficacy and toxicity to determine optimal dosage.
References
Technical Support Center: Interpreting Unexpected Results in AZD8330 Proliferation Assays
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected results in cell proliferation assays with the MEK1/2 inhibitor, AZD8330. The following resources are designed to help you identify potential causes for anomalous data and provide solutions to ensure the accuracy and reliability of your experimental findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound-treated cells show an unexpected increase in proliferation. What are the possible reasons for this?
A1: An increase in proliferation upon treatment with a MEK inhibitor like this compound is a counterintuitive but documented phenomenon known as "paradoxical activation" of the ERK signaling pathway.[1][2][3][4] This can occur under specific cellular contexts:
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RAS Mutations: In cells harboring wild-type BRAF but mutant RAS (e.g., KRAS, NRAS), RAF inhibitors can paradoxically activate the MAPK pathway.[3][5] While this compound is a MEK inhibitor, upstream signaling dynamics in RAS-mutant cells can sometimes lead to a rebound or hyperactivation of signaling pathways that bypass the MEK inhibition or activate alternative pro-proliferative pathways.
-
Feedback Loops: The RAS/RAF/MEK/ERK pathway has complex feedback mechanisms. Inhibition of MEK can sometimes relieve negative feedback loops, leading to the activation of other signaling pathways that promote proliferation.[6]
-
Cell Line Specific Effects: The genetic background of the cell line being used is critical. Cell lines with mutations that confer resistance to MEK inhibition may exhibit unusual proliferative responses.
Troubleshooting Steps:
-
Verify Cell Line Genotype: Confirm the mutational status of key genes in your cell line, particularly BRAF and RAS. This information is crucial for interpreting your results.
-
Analyze Downstream Signaling: Perform western blotting to assess the phosphorylation status of ERK (p-ERK) and other downstream effectors of the MAPK pathway. A paradoxical increase in p-ERK despite MEK inhibition would support the hypothesis of paradoxical activation.
-
Dose-Response Analysis: Conduct a full dose-response curve for this compound in your cell line. Paradoxical effects are often observed at specific concentrations.
-
Use Alternative Proliferation Assays: Different proliferation assays measure different cellular processes. For instance, metabolic assays like MTT measure mitochondrial activity, while BrdU assays measure DNA synthesis. Using an orthogonal method can help confirm if the observed effect is a true increase in cell number.
Q2: I'm not observing the expected decrease in proliferation in a cancer cell line that is supposed to be sensitive to MEK inhibition. What should I investigate?
A2: A lack of response to this compound in a supposedly sensitive cell line can be due to several factors ranging from experimental variables to acquired resistance.
-
Suboptimal Drug Concentration or Activity: The concentration of this compound may be too low to effectively inhibit MEK in your specific cell line, or the compound may have degraded.
-
Assay-Specific Issues: The choice of proliferation assay can significantly impact the results. For example, cytostatic drugs that halt the cell cycle without inducing cell death may yield misleading results in metabolic assays like MTT if the arrested cells remain metabolically active and continue to grow in size.[7][8]
-
Cell Culture Conditions: Factors such as cell density, passage number, and media components can influence drug sensitivity.
-
Acquired Resistance: Cells can develop resistance to MEK inhibitors through various mechanisms, including mutations in MEK1 that prevent drug binding or activation of bypass signaling pathways.[6][9][10][11][12]
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure your this compound stock is correctly prepared, stored, and has not expired.
-
Optimize Assay Conditions:
-
Cell Seeding Density: Ensure cells are in the logarithmic growth phase during the experiment.
-
Treatment Duration: A time-course experiment can determine the optimal treatment duration.
-
-
Validate with a DNA Synthesis Assay: Use an assay like BrdU incorporation, which directly measures DNA synthesis, to confirm the lack of anti-proliferative effect.[13][14][15][16][17][18]
-
Assess Target Engagement: Use western blotting to check if this compound is inhibiting the phosphorylation of ERK (p-ERK) at the concentrations used. If p-ERK is not reduced, it could indicate a problem with the compound or a resistance mechanism.
-
Investigate Resistance Mechanisms: If target engagement is confirmed but proliferation is unaffected, consider investigating potential resistance mechanisms such as mutations in MEK1 or the activation of parallel signaling pathways like the PI3K/AKT pathway.[11][19]
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Calu-6 | Lung Carcinoma | Low to sub-nanomolar (in functional assays) | [20] |
| MEK 1/2 inhibitor sensitive cell lines | Various | Low to sub-nanomolar (in functional assays) | [7] |
Note: IC50 values can vary depending on the assay conditions and the specific proliferation assay used.
Experimental Protocols
MTT Proliferation Assay Protocol
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[20][21][22]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the percentage of cell viability versus the drug concentration to determine the IC50 value.
BrdU Proliferation Assay Protocol
This protocol measures cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.[13][14][15][16][17][18]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired treatment period with this compound, add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation:
-
Remove the medium and fix the cells by adding 200 µL of fixing solution for 30 minutes at room temperature.
-
Remove the fixing solution and add 100 µL of denaturing solution for 30 minutes at room temperature to expose the incorporated BrdU.
-
-
Antibody Incubation:
-
Wash the wells with PBS.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells with PBS.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Wash the wells with PBS.
-
Add 100 µL of TMB substrate and incubate until color develops (5-30 minutes).
-
Add 100 µL of stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Plot the absorbance versus the drug concentration to determine the effect on DNA synthesis.
Mandatory Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Caption: A generalized workflow for a cell proliferation assay.
References
- 1. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classical RAS proteins are not essential for paradoxical ERK activation induced by RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]
- 4. Classical RAS proteins are not essential for paradoxical ERK activation induced by RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pnas.org [pnas.org]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 15. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. cohesionbio.com [cohesionbio.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. chondrex.com [chondrex.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to address batch-to-batch variability of AZD8330
This technical support center provides guidance and answers to frequently asked questions for researchers and scientists using the MEK1/2 inhibitor, AZD8330. Our goal is to help you address potential sources of variability in your experiments and achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, orally active, allosteric inhibitor of MEK1 and MEK2.[1] It binds to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[2] This prevents the phosphorylation and activation of ERK1/2, a key downstream component of the RAS/RAF/MEK/ERK signaling pathway, which is often constitutively activated in many cancers and plays a crucial role in cell proliferation and survival.[1][3]
Q2: What are the primary causes of batch-to-batch variability with small molecule inhibitors like this compound?
Batch-to-batch variability in small molecule inhibitors can stem from several factors:
-
Chemical Purity and Impurities: The presence of even small amounts of impurities from the synthesis process can alter the compound's biological activity.
-
Solubility and Formulation: Inconsistent dissolution of the compound can lead to variations in the effective concentration in your experiments.[4]
-
Stability and Storage: Improper storage can lead to degradation of the compound over time, reducing its potency.[5]
-
Weighing and Dilution Errors: Inaccurate measurement when preparing stock solutions and serial dilutions is a common source of variability.
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of this compound, adhere to the following storage recommendations:
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[5]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[4][5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[5]
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment.
Q4: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the likely causes?
Inconsistent IC50 values are a common issue and can be attributed to several factors:
-
Cell-based Variability:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use cells within a consistent and low passage number range.
-
Cell Seeding Density: The initial number of cells seeded per well can significantly impact the apparent IC50 value.[6][7]
-
Cell Health and Confluency: Use healthy, actively dividing cells and perform treatments at a consistent cell confluency.
-
-
Assay-related Variability:
-
Incubation Time: The duration of exposure to this compound will influence the observed IC50 value.
-
Reagent Consistency: Use the same lot of media, serum, and assay reagents for a set of comparable experiments.[6]
-
"Edge Effect" in Plates: Wells on the perimeter of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration.[6]
-
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: My this compound powder/solution appears to have precipitated. What should I do?
-
Answer: this compound has limited solubility in aqueous solutions.[7] If you observe precipitation in your stock solution, gently warm the vial and vortex to redissolve the compound. For working solutions in cell culture media, ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) to prevent precipitation. If issues persist, consider preparing a fresh stock solution.
Issue 2: The inhibitory effect of this compound seems to diminish over time in my long-term experiments.
-
Answer: This could be due to the metabolic instability of the compound or its degradation in the culture medium. For long-term experiments (e.g., several days), you may need to replenish the medium with freshly diluted this compound periodically.
Issue 3: I see a discrepancy between the inhibition of p-ERK levels and the effect on cell viability.
-
Answer: A decrease in p-ERK levels is a direct and early indicator of MEK inhibition. The effect on cell viability is a downstream and often delayed consequence. It is possible that at certain concentrations and time points, you will observe significant p-ERK inhibition without a corresponding decrease in cell viability. Cellular context, including the presence of alternative survival pathways, can also influence this relationship.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (MEK1/2) | 7 nM | Enzymatic Assay | [8] |
| IC50 (p-ERK) | 0.4 nM | Mechanistic Assay | [9] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and experimental setup.
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [5] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [5] |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated ERK (p-ERK)
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
If necessary, stimulate the ERK pathway with a growth factor (e.g., EGF) for a short period before harvesting.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: A generalized experimental workflow for in vitro studies using this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | ERK | MEK | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Stabilizing AZD8330 Working Solutions for Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MEK inhibitor AZD8330 in long-term experiments. Adherence to these guidelines will help ensure the stability and activity of your this compound working solutions, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store the powdered form of this compound and its DMSO stock solutions?
A1: Proper storage is critical to maintain the integrity of this compound. For the lyophilized powder, storage at -20°C in a desiccated environment is recommended for long-term stability, with reports indicating it is stable for at least 3 years under these conditions.[1] Once dissolved in a solvent such as DMSO, it is advisable to prepare concentrated stock solutions, aliquot them into single-use volumes to prevent repeated freeze-thaw cycles, and store them at -80°C for up to a year or at -20°C for up to one month.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[1] For cellular experiments, it is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically less than 0.1%) to avoid solvent-induced toxicity.
Q3: How stable is this compound in aqueous solutions and cell culture media at 37°C?
A3: While specific quantitative data on the long-term stability of this compound in cell culture media at 37°C is not extensively published, it is a common issue for small molecules to exhibit limited stability in aqueous environments under physiological conditions. Factors such as pH, temperature, and components of the cell culture medium can contribute to the degradation of the compound over time. Therefore, for long-term experiments (extending beyond 24 hours), it is highly recommended to replenish the this compound-containing medium at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Q4: What are the potential consequences of using a degraded this compound working solution?
A4: Using a degraded working solution of this compound can lead to a variety of experimental artifacts, including:
-
A reduction or complete loss of the inhibitory effect on the MEK/ERK pathway.
-
Increased variability and poor reproducibility of experimental results.
-
Possible confounding effects from unknown degradation products.
Troubleshooting Guide
Issue 1: I am observing a diminished or inconsistent inhibitory effect of this compound in my long-term cell culture experiments.
-
Possible Cause 1: Degradation of this compound in the working solution.
-
Troubleshooting Steps:
-
Replenish the medium: For experiments lasting longer than 24 hours, replace the cell culture medium with freshly prepared this compound working solution every 24 to 48 hours.
-
Validate stability: Perform a stability study under your specific experimental conditions (see the detailed protocol below). This will help you determine the rate of degradation and establish an appropriate schedule for media changes.
-
Confirm stock solution integrity: If you suspect your DMSO stock solution may have degraded, prepare a fresh stock from the powdered compound and repeat the experiment.
-
-
-
Possible Cause 2: Cellular mechanisms of resistance.
-
Troubleshooting Steps:
-
Investigate resistance pathways: In long-term studies, cells can develop resistance to MEK inhibitors through various mechanisms, such as the activation of bypass signaling pathways.[2]
-
Monitor pathway activity: At different time points during your experiment, lyse the cells and perform a Western blot to check the phosphorylation status of ERK1/2 and other relevant signaling proteins (e.g., AKT) to assess for pathway reactivation.
-
-
Issue 2: I am seeing high variability between replicate wells or experiments.
-
Possible Cause 1: Inconsistent preparation of working solutions.
-
Troubleshooting Steps:
-
Standardize preparation: Ensure that the dilution of the DMSO stock into the cell culture medium is performed consistently for every experiment.
-
Ensure complete mixing: After adding the this compound stock solution to the medium, vortex or invert the tube thoroughly to ensure a homogenous solution before adding it to the cells.
-
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Proper plate hydration: To minimize evaporation from the outer wells of your culture plates, fill the surrounding empty wells with sterile water or PBS.
-
Avoid using outer wells: For sensitive assays, consider not using the outermost wells of the plate for experimental conditions.
-
-
Data Presentation: Stability of this compound Solutions
The following tables summarize the recommended storage conditions for this compound. A template for you to record the results of your own stability studies for working solutions is also provided.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Reported Stability |
| Lyophilized Powder | N/A | -20°C (desiccated) | ≥ 3 years[1] |
| Stock Solution | DMSO | -80°C | ≥ 1 year[1] |
| Stock Solution | DMSO | -20°C | ≥ 1 month[1] |
Table 2: Template for Experimental Validation of this compound Working Solution Stability
| Time (hours) at 37°C | % Remaining this compound (HPLC Analysis) | % Inhibition of pERK (Western Blot) |
| 0 | 100% | |
| 24 | ||
| 48 | ||
| 72 | ||
| 96 |
Experimental Protocols
Protocol 1: Validation of this compound Working Solution Stability
This protocol provides a framework to determine the stability of your this compound working solution under your specific experimental conditions. It involves two methods of assessment: direct measurement of the compound concentration by High-Performance Liquid Chromatography (HPLC) and a functional assessment of its inhibitory activity.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
HPLC system with a suitable C18 column
-
Reagents for Western blotting (lysis buffer, antibodies against p-ERK1/2 and total ERK1/2)
Procedure:
-
Preparation of Stability Samples:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration you use in your experiments.
-
Dispense this solution into multiple sterile, sealed tubes.
-
Place the tubes in your cell culture incubator (37°C, 5% CO2).
-
At designated time points (e.g., 0, 24, 48, 72, and 96 hours), remove one tube and store it at -80°C until analysis.
-
-
HPLC Analysis (in collaboration with an analytical chemistry facility):
-
Develop a stability-indicating HPLC method to separate this compound from its potential degradation products.
-
Analyze the collected samples to quantify the remaining concentration of this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the 0-hour time point.
-
-
Functional Activity Assay (Western Blot for p-ERK):
-
Seed your cells in 6-well plates and allow them to adhere overnight.
-
At each time point of your stability study (0, 24, 48, 72, and 96 hours), treat a set of wells with the corresponding aged this compound working solution for a short duration (e.g., 1-2 hours).
-
Include positive (untreated) and negative (freshly prepared this compound) controls.
-
Lyse the cells and perform a Western blot to detect the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Quantify the band intensities and calculate the percentage of p-ERK inhibition for each time point relative to the untreated control.
-
Data Analysis:
-
Plot the percentage of remaining this compound and the percentage of p-ERK inhibition as a function of time. This will provide a clear picture of the chemical and functional stability of your this compound working solution.
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for validating the stability of this compound working solutions.
References
Technical Support Center: AZD8330 Experiments and Cell Line Contamination Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MEK1/2 inhibitor, AZD8330. Inconsistent or unexpected experimental results when using this compound can often be traced back to underlying issues with cell line integrity. This guide will address these potential problems in a question-and-answer format, providing detailed experimental protocols and data to help ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active, non-ATP competitive inhibitor of MEK1 and MEK2 enzymes.[1] MEK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a common feature in many cancers. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, thereby inhibiting growth factor-mediated cell signaling and tumor cell proliferation.
Q2: What is cell line contamination and why is it a concern for my this compound experiments?
Cell line contamination refers to the presence of unintended cells or microorganisms in a cell culture. There are two main types of biological contamination:
-
Microbial Contamination: This includes bacteria, yeasts, molds, viruses, and mycoplasma. While some microbial contamination is visually obvious, mycoplasma is a common and insidious contaminant that is not visible by standard microscopy and can significantly alter cellular physiology and experimental results.
-
Cross-Contamination: This occurs when one cell line is unintentionally mixed with another. A faster-growing cell line can easily overgrow and replace the original culture, leading to the use of misidentified cells.
Cell line contamination is a major cause of invalid and irreproducible research data.[1] It is estimated that 18-36% of all cell lines are either misidentified or cross-contaminated.[2] For experiments with a targeted inhibitor like this compound, using a contaminated or misidentified cell line can lead to:
-
Inaccurate assessment of drug potency (IC50 values).
-
Misinterpretation of the role of the MEK/ERK pathway in a specific cancer type.
-
Generation of misleading data on drug efficacy and mechanism of action.
Q3: I'm seeing inconsistent results in my cell viability assays with this compound. Could this be a cell line contamination issue?
Yes, inconsistent results are a hallmark of potential cell line contamination. Here are some common scenarios and how they might relate to contamination:
-
Variable IC50 values across experiments: If you observe significant shifts in the IC50 value of this compound in the same cell line over time, it could indicate that the cell line has been gradually overgrown by a more resistant or sensitive contaminant cell line.
-
Unexpected resistance or sensitivity: If a cell line that is reported to be sensitive to MEK inhibition suddenly appears resistant, or vice-versa, it is crucial to verify the identity and purity of your cell culture.
-
Changes in cell morphology or growth rate: A sudden change in the appearance or doubling time of your cells can be a sign of microbial contamination or cross-contamination with a different cell line.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting common issues encountered during this compound experiments that may be related to cell line contamination.
Issue 1: Inconsistent Dose-Response Curves or Unexpected Drug Resistance/Sensitivity
-
Possible Cause:
-
Cell Line Cross-Contamination: Your working cell line may be contaminated with another cell line that has a different sensitivity to this compound.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and signaling pathways, potentially affecting the cellular response to MEK inhibition.
-
Genetic Drift: Over-passaging of cell lines can lead to the selection of subpopulations with different genetic characteristics and drug sensitivities.
-
-
Troubleshooting Steps:
-
Cease all experiments with the questionable cell line. Quarantine the culture to prevent further spread of potential contamination.
-
Perform Cell Line Authentication: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling. Compare the STR profile of your working cell line with the reference profile from a reputable cell bank (e.g., ATCC, DSMZ).
-
Test for Mycoplasma: Use a PCR-based mycoplasma detection kit for rapid and sensitive screening of your cell culture and media components.
-
Review Cell Culture Practices:
-
Ensure you are using cells within a low passage number.
-
Always obtain cell lines from a certified vendor.
-
If contamination is confirmed, discard the contaminated culture and start with a fresh, authenticated vial.
-
Implement routine testing (e.g., monthly mycoplasma testing, periodic STR profiling) for all cell lines in your lab.
-
-
Issue 2: Poor or Non-Reproducible Western Blot Results for p-ERK Inhibition
-
Possible Cause:
-
Cell Line Misidentification: The cell line you are using may not have the expected level of basal MEK/ERK pathway activation, leading to a weak or absent p-ERK signal.
-
Mycoplasma Contamination: Mycoplasma can interfere with protein expression and signaling pathways.
-
Experimental Variability: Inconsistent sample preparation, loading, or antibody incubation can lead to variable results.
-
-
Troubleshooting Steps:
-
Authenticate your cell line and test for mycoplasma as described in Issue 1.
-
Optimize your Western Blot protocol:
-
Ensure complete cell lysis and accurate protein quantification.
-
Include positive and negative controls (e.g., a cell line with known high basal p-ERK and a vehicle-treated control).
-
Titrate your primary antibodies (p-ERK and total ERK) to determine the optimal concentration.
-
Always normalize the p-ERK signal to the total ERK signal to account for any variations in protein loading.
-
-
Quantitative Data
The potency of this compound can vary significantly across different cancer cell lines, often depending on the underlying genetic mutations that drive the activation of the MEK/ERK pathway.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Enzymatic Assay | - | 7 | Inhibition of MEK1/2 enzyme activity.[1] |
| MOS | Osteosarcoma | Sensitive (viability decreased) | Specific IC50 not provided, but showed sensitivity. |
| U2OS | Osteosarcoma | Sensitive (viability decreased) | Specific IC50 not provided, but showed sensitivity. |
| 143b | Osteosarcoma | Sensitive (viability strongly affected) | Specific IC50 not provided, but showed strong sensitivity. |
| KPD | Osteosarcoma | Resistant (viability not affected) | Not sensitive to MEK inhibition. |
| ZK58 | Osteosarcoma | Resistant (viability not affected) | Not sensitive to MEK inhibition. |
| Saos-2 | Osteosarcoma | Resistant (viability not affected) | Not sensitive to MEK inhibition. |
Note: IC50 values can be influenced by the specific assay conditions and duration of drug exposure.
Experimental Protocols
Protocol 1: Cell Line Authentication using STR Profiling
Short Tandem Repeat (STR) profiling is the standard method for authenticating human cell lines.
-
Sample Preparation:
-
Collect a cell pellet of at least 1 x 10^6 cells.
-
Alternatively, genomic DNA can be extracted from the cell line. A minimum of 100 ng of DNA is typically required.
-
-
PCR Amplification:
-
Amplify the STR loci using a commercially available STR profiling kit (e.g., Promega PowerPlex® systems). These kits co-amplify multiple STR loci and a gender-determining marker (amelogenin) in a single PCR reaction.
-
-
Fragment Analysis:
-
Separate the fluorescently labeled PCR products by capillary electrophoresis on a genetic analyzer.
-
-
Data Analysis:
-
Determine the alleles present at each STR locus based on the size of the amplified fragments.
-
Compare the resulting STR profile to the reference STR profile of the cell line from a reputable cell bank. A match of ≥80% is generally required to confirm the identity of the cell line.
-
Protocol 2: Mycoplasma Detection by PCR
-
Sample Collection:
-
Collect 1 mL of cell culture supernatant from a culture that is 80-100% confluent. It is recommended to culture the cells for at least 3 days without antibiotics prior to testing.
-
-
DNA Extraction (if required by the kit):
-
Some kits allow for direct testing of the supernatant, while others require a DNA extraction step. Follow the manufacturer's instructions.
-
-
PCR Reaction:
-
Use a commercial PCR-based mycoplasma detection kit. These kits typically contain a primer mix that targets conserved regions of the mycoplasma genome and a positive control.
-
Set up the PCR reaction according to the kit's protocol, including a negative control (water or sterile medium) and a positive control.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel.
-
A band of the expected size in your sample lane indicates mycoplasma contamination.
-
Protocol 3: Western Blot for p-ERK and Total ERK
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing (for Total ERK):
-
Strip the membrane using a mild stripping buffer.
-
Wash, block, and re-probe the membrane with a primary antibody against total ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Protocol 4: Cell Viability (MTS) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for suspected cell line contamination in this compound experiments.
References
Adjusting AZD8330 treatment duration for optimal ERK inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZD8330. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, orally active, non-ATP-competitive inhibitor of MEK1 and MEK2.[1] MEK1 and MEK2 are dual-specificity kinases that are key components of the RAS/RAF/MEK/ERK signaling pathway.[1] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, which in turn inhibits downstream signaling cascades involved in cell proliferation, survival, and differentiation.[1][2]
Q2: What is a typical starting concentration for in vitro experiments with this compound?
A2: A typical starting concentration for in vitro experiments with this compound can range from sub-nanomolar to low micromolar concentrations. The IC50 for this compound in cell-free assays is approximately 7 nM.[3][1][4] However, the effective concentration in cell-based assays will vary depending on the cell line's sensitivity and the experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. For initial experiments, a concentration range of 10 nM to 1 µM is a reasonable starting point.
Q3: How long should I treat my cells with this compound to see optimal ERK inhibition?
A3: The optimal treatment duration for achieving maximal ERK inhibition with this compound is typically short. Inhibition of ERK phosphorylation (pERK) can be observed as early as 15-30 minutes and is often maximal within 1 to 4 hours of treatment.[5][6] However, prolonged treatment may lead to a "rebound" in pERK levels in some cell lines due to feedback mechanisms.[7] Therefore, for experiments specifically measuring acute ERK inhibition, a shorter treatment duration is recommended. For long-term experiments, such as cell viability or apoptosis assays, continuous exposure for 24 to 72 hours or longer may be necessary, but it is crucial to be aware of the potential for ERK pathway reactivation.
Troubleshooting Guides
Problem 1: Incomplete or no inhibition of ERK phosphorylation (pERK) after this compound treatment.
-
Possible Cause 1: Suboptimal drug concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. IC50 values can vary significantly between cell lines.
-
-
Possible Cause 2: Insufficient treatment time.
-
Solution: While maximal inhibition is often seen within a few hours, the exact timing can vary. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h) to determine the optimal treatment duration for maximal pERK inhibition in your cell line.
-
-
Possible Cause 3: Rebound activation of ERK signaling.
-
Solution: Some cell lines exhibit a rebound in pERK levels after prolonged exposure to MEK inhibitors due to the relief of negative feedback loops.[7] If you are treating for longer periods, consider analyzing pERK levels at earlier time points. For long-term studies, be aware of this phenomenon and consider intermittent dosing schedules or combination therapies to mitigate rebound effects.[8][9]
-
-
Possible Cause 4: Poor quality of this compound.
-
Solution: Ensure the compound is properly stored and handled to prevent degradation. If in doubt, obtain a fresh batch of the inhibitor from a reputable supplier.
-
-
Possible Cause 5: Technical issues with Western blotting.
-
Solution: Optimize your Western blot protocol. Ensure complete protein transfer, use appropriate primary and secondary antibodies at their optimal dilutions, and include proper controls (e.g., untreated cells, positive control for pERK).
-
Problem 2: High background or off-target effects observed with this compound treatment.
-
Possible Cause 1: Drug concentration is too high.
-
Solution: Use the lowest effective concentration of this compound that achieves the desired level of ERK inhibition, as determined by a dose-response curve. Unnecessarily high concentrations can increase the likelihood of off-target effects.
-
-
Possible Cause 2: Intrinsic off-target activity of the compound.
-
Solution: While this compound is a selective MEK inhibitor, like all small molecules, it may have off-target effects at higher concentrations.[3] If off-target effects are suspected, consider using a structurally different MEK inhibitor as a control to confirm that the observed phenotype is due to on-target MEK inhibition.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.
-
-
Possible Cause 2: Instability of this compound in solution.
-
Solution: Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration is consistent across all experimental conditions and is at a level that does not affect cell viability.
-
-
Possible Cause 3: Differences in treatment duration or timing of analysis.
-
Solution: Adhere strictly to the optimized treatment duration and harvest all samples at the same time point relative to the start of treatment.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MEK1/2) | 7 nM | Cell-free assay | [3][1][4] |
| Effect on pERK | >90% inhibition | Calu-6 rat xenograft | [3] |
| Treatment Duration for pERK Inhibition | 4 - 8 hours | Calu-6 rat xenograft | [3] |
| Effect on Cell Viability | Decreased viability | MOS, U2OS, 143b osteosarcoma cells | [4] |
| Treatment Duration for Viability Assay | 72 hours | Osteosarcoma cell lines | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of pERK Inhibition by this compound
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 1, 2, 4, or 8 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Protocol 2: Cell Viability Assay (MTT/XTT or Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For Resazurin-based assays: Add the resazurin-based reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the readings of the treated wells to the vehicle-treated control wells.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A logical workflow for troubleshooting incomplete pERK inhibition with this compound.
References
- 1. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intermittent administration of MEK inhibitor GDC-0973 plus PI3K inhibitor GDC-0941 triggers robust apoptosis and tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Technical Support Center: Managing Adverse Effects of AZD8330 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential adverse effects of the MEK1/2 inhibitor AZD8330 in animal studies. The information is compiled from preclinical data on MEK inhibitors and clinical findings for this compound.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during in vivo experiments with this compound.
Issue: Dermatological Reactions
Q1: We are observing skin rashes, alopecia, and/or dermatitis in our rodent models treated with this compound. How should we manage this?
A1: Dermatological toxicities are a known class effect of MEK inhibitors. Management should be initiated promptly to prevent severe skin lesions and secondary infections.
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Monitoring:
-
Conduct daily visual inspection of the skin, focusing on the face, ears, dorsal trunk, and tail.
-
Record the onset, location, and severity of any lesions. Use a scoring system to standardize observations (see table below).
-
Monitor for signs of scratching, which can exacerbate lesions.
-
-
Management Protocol:
-
Nail Trimming: For rodents, keep nails trimmed to minimize self-trauma from scratching.
-
Topical Treatments:
-
For mild, localized dermatitis, apply a thin layer of a triple antibiotic ointment or a veterinary-approved topical anti-inflammatory cream.
-
For dry, flaky skin (xerosis), a moisturizing cream can be applied.
-
-
Environmental Enrichment: Provide appropriate enrichment to reduce stress-related scratching.
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Bedding: Switch to a softer bedding material to reduce irritation.
-
Dose Modification: If skin lesions are severe or progressive, consider a dose reduction or temporary discontinuation of this compound in consultation with the study director and veterinarian.
-
Illustrative Dermatological Finding Scoring in Rodents
| Score | Clinical Signs |
| 0 | No observable lesions. |
| 1 | Mild erythema (redness) and/or focal alopecia. |
| 2 | Moderate erythema, alopecia, and/or dry, scaly skin. |
| 3 | Severe erythema, extensive alopecia, and/or moist dermatitis or ulceration. |
| 4 | Severe, widespread ulceration with or without signs of systemic infection. |
Issue: Gastrointestinal Distress
Q2: Our animals are experiencing significant weight loss, diarrhea, and/or reduced food intake. What steps should we take?
A2: Gastrointestinal side effects such as diarrhea and decreased appetite are commonly reported with MEK inhibitors. Supportive care is crucial to prevent dehydration and excessive weight loss.
-
Monitoring:
-
Record body weight daily. A weight loss of >15-20% from baseline is a common endpoint criterion.
-
Monitor food and water intake daily.
-
Visually inspect feces for consistency (e.g., normal, soft, liquid).
-
-
Management Protocol:
-
Dietary Support:
-
Provide a highly palatable, soft, and moist diet to encourage eating.
-
Supplement with nutritional pastes or gels.
-
-
Hydration:
-
Ensure easy access to water. Consider using hydrogels or a second water bottle on the cage floor.
-
For moderate to severe dehydration, subcutaneous fluid administration (e.g., sterile saline or Lactated Ringer's solution) may be necessary as directed by a veterinarian.
-
-
Anti-diarrheal Medication:
-
In cases of persistent, mild to moderate diarrhea, loperamide may be considered after veterinary consultation. The dose should be carefully calculated for the specific animal model.
-
-
Dose Modification: If gastrointestinal signs are severe and accompanied by significant weight loss, a dose reduction or interruption of this compound treatment is recommended.
-
Issue: General Malaise and Reduced Activity
Q3: We've noticed that animals treated with higher doses of this compound are lethargic and show reduced activity. How should we proceed?
A3: General malaise can be an indicator of systemic toxicity. Close observation is necessary to ensure animal welfare.
-
Monitoring:
-
Observe animals for changes in posture, grooming, and exploratory behavior.
-
Use a clinical scoring system to track the overall health of the animals.
-
-
Management Protocol:
-
Supportive Care:
-
Ensure easy access to food and water on the cage floor.
-
Provide a quiet and comfortable environment.
-
-
Veterinary Consultation: If lethargy is severe or accompanied by other clinical signs (e.g., hunched posture, rough hair coat), a veterinary assessment is crucial to rule out other causes and determine the best course of action.
-
Dose Evaluation: Severe lethargy may indicate that the maximum tolerated dose (MTD) has been exceeded. A dose reduction or termination of the experiment for the affected animal(s) should be considered.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, orally active inhibitor of MEK1 and MEK2 (also known as MAP2K1 and MAP2K2), which are dual-specificity protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently activated in various cancers and plays a key role in cell proliferation and survival.[1] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, leading to the inhibition of tumor cell growth.
Q2: What are the known adverse effects of this compound in preclinical studies?
A2: While specific quantitative data from preclinical toxicology studies of this compound are not extensively published, a preclinical evaluation mentioned that oral dosing of this compound has an "acceptable overall safety profile in the rat and the dog" in multiple-dose toxicity studies. As a class, MEK inhibitors have been associated with dermatological, gastrointestinal, and cardiovascular toxicities in animal models. One study on MEK inhibitors identified soft tissue mineralization secondary to elevated serum inorganic phosphorus as a rat-specific toxicity.
Q3: What adverse effects were observed in the Phase I human clinical trial of this compound?
A3: In a Phase I study in patients with advanced malignancies, the most common treatment-related adverse events were acneiform dermatitis (16%), fatigue (13%), diarrhea (13%), and vomiting (11%). Dose-limiting toxicities included mental status changes and rash.
Q4: Are there any recommended starting doses for this compound in animal models?
A4: Published studies have used various doses depending on the animal model and experimental design. For example, in a Calu-6 nude rat xenograft model, doses as low as 0.4 mg/kg once daily were sufficient for significant tumor growth inhibition. It is recommended to perform a dose-range finding study to determine the optimal therapeutic dose and the maximum tolerated dose for your specific animal model and experimental conditions.
Q5: What are the best practices for animal monitoring during an this compound study?
A5: A comprehensive monitoring plan should include:
-
Daily:
-
General health checks (posture, activity, grooming).
-
Body weight measurement.
-
Skin and fur examination.
-
Fecal consistency observation.
-
Food and water intake estimation.
-
-
Weekly (or as needed):
-
More detailed clinical examination.
-
Blood collection for complete blood count (CBC) and serum chemistry, if indicated by the study design.
-
Experimental Protocols
Protocol 1: Administration of this compound in Rodent Models
-
Formulation: this compound is typically formulated for oral administration. A common vehicle is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80. The formulation should be prepared fresh daily or as stability data allows.
-
Administration:
-
Administer the formulation via oral gavage at the predetermined dose.
-
The volume of administration should be based on the animal's most recent body weight (e.g., 5-10 mL/kg for mice and rats).
-
A vehicle-only control group should be included in all experiments.
-
-
Dosing Schedule: Dosing can be once daily (QD) or twice daily (BID), depending on the pharmacokinetic properties of this compound and the study objectives.
Protocol 2: Monitoring and Management of Dermatological Toxicity
-
Scoring: Utilize a standardized scoring system (as shown in the table above) to record the severity of skin lesions daily.
-
Intervention:
-
Score 1-2: Trim the animal's hind limb nails to prevent scratching. Apply a thin layer of a veterinarian-approved topical antibiotic or anti-inflammatory cream to the affected area once daily.
-
Score 3: In addition to nail trimming and topical treatment, consult with the veterinary staff about the potential need for systemic analgesics or anti-inflammatory agents. Consider a dose reduction of this compound.
-
Score 4: The animal should be euthanized as per humane endpoint criteria.
-
Protocol 3: Supportive Care for Gastrointestinal Toxicity
-
Monitoring: Weigh animals daily and record food intake. Note the consistency of feces.
-
Intervention:
-
>10% Body Weight Loss: Provide supplemental nutrition with a highly palatable, high-calorie food source.
-
Dehydration: Administer subcutaneous fluids (e.g., 1-2 mL of sterile saline for a mouse) as directed by a veterinarian.
-
Diarrhea: For persistent diarrhea, administer loperamide as prescribed by a veterinarian.
-
>15-20% Body Weight Loss: This is a common humane endpoint, and the animal should be euthanized.
-
Visualizations
Caption: this compound inhibits the MEK kinase in the RAS/RAF/MEK/ERK signaling pathway.
Caption: A typical experimental workflow for an in vivo study with this compound.
Caption: A decision tree for managing adverse events in this compound animal studies.
References
Validation & Comparative
A Comparative Analysis of AZD8330 and Selumetinib for the Treatment of KRAS-Mutant Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MEK inhibitors AZD8330 and selumetinib in the context of KRAS-mutant cancers. This document synthesizes available preclinical and clinical data to evaluate their efficacy, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Mutations in the KRAS oncogene are prevalent in a variety of challenging-to-treat cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. These mutations lead to the constitutive activation of the MAPK/ERK signaling pathway, a key driver of tumor cell proliferation and survival. Both this compound and selumetinib are small molecule inhibitors that target MEK1 and MEK2, central kinases in this pathway, offering a promising therapeutic strategy for these malignancies. This guide will delve into a comparative analysis of their performance based on published experimental data.
Mechanism of Action: Targeting the MAPK/ERK Pathway
Both this compound and selumetinib are potent and selective, non-ATP-competitive inhibitors of MEK1 and MEK2.[1] By binding to an allosteric site on the MEK enzymes, they prevent the phosphorylation and subsequent activation of ERK1 and ERK2. This blockade of downstream signaling ultimately leads to decreased cell proliferation and the induction of apoptosis in cancer cells with a hyperactivated MAPK/ERK pathway.[1]
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies comparing this compound and selumetinib are limited. However, by examining data from independent studies, we can draw some comparative insights into their potency and efficacy in KRAS-mutant cancer models.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and selumetinib in various KRAS-mutant cancer cell lines.
| Drug | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| This compound | Calu-6 | Non-Small Cell Lung | KRAS G12C | Sub-nanomolar (pERK) | [2] |
| Selumetinib | HCT116 | Colorectal | KRAS G13D | ~20 | [3] |
| Selumetinib | SW620 | Colorectal | KRAS G12V | Not specified | [1] |
| Selumetinib | SW480 | Colorectal | KRAS G12V | Not specified | [1] |
| Selumetinib | A549 | Non-Small Cell Lung | KRAS G12S | >1000 | [4] |
| Selumetinib | H460 | Non-Small Cell Lung | KRAS Q61H | ~100-1000 | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Tumor Growth Inhibition
Xenograft models in immunocompromised mice are crucial for evaluating the in vivo efficacy of anticancer agents.
| Drug | Xenograft Model | Cancer Type | KRAS Mutation | Dosing | Tumor Growth Inhibition | Reference |
| This compound | Calu-6 (rat) | Non-Small Cell Lung | KRAS G12C | 0.4 mg/kg, once daily | >80% | [2] |
| Selumetinib | KRAS G12C GEMM | Non-Small Cell Lung | KRAS G12C | Not specified | Significant reduction in tumor volume | [5] |
| Selumetinib | SW620 | Colorectal | KRAS G12V | Not specified | Additive effect in combination | [6] |
Clinical Efficacy in KRAS-Mutant Cancers
Both this compound and selumetinib have been evaluated in clinical trials for patients with advanced solid tumors, including those with KRAS mutations.
This compound
A Phase I dose-escalation study of this compound was conducted in patients with advanced malignancies.[7]
| Trial Identifier | Phase | Patient Population | Key Findings | Reference |
| NCT00454090 | I | Advanced solid tumors | MTD: 20mg BID. 1 partial response (melanoma), 39% stable disease. | [7] |
Selumetinib
Selumetinib has undergone more extensive clinical investigation in KRAS-mutant specific populations, particularly in NSCLC and pancreatic cancer.
| Trial Identifier | Phase | Cancer Type | Treatment Arm | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Overall Survival (OS) | Reference |
| NCT00890825 | II | KRAS-mutant NSCLC | Selumetinib + Docetaxel | 5.3 months | 37% | 9.4 months | [8][9] |
| Placebo + Docetaxel | 2.1 months | 0% | 5.2 months | [8][9] | |||
| NCT03040986 | II | KRAS G12R Pancreatic Cancer | Selumetinib monotherapy | 3.0 months | 0% | 9.0 months | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of MEK inhibitors.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or selumetinib for 72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or selumetinib for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Study
This protocol outlines a typical workflow for assessing in vivo anti-tumor efficacy.
-
Cell Implantation: Subcutaneously inject KRAS-mutant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound, selumetinib, or vehicle control orally at the specified dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics).
Summary and Future Directions
Both this compound and selumetinib demonstrate preclinical activity against KRAS-mutant cancers by effectively inhibiting the MAPK/ERK pathway. Selumetinib has advanced further in clinical development, with Phase II data showing a significant improvement in progression-free survival and objective response rate when combined with chemotherapy in KRAS-mutant NSCLC, although an overall survival benefit was not statistically significant in the initial randomized Phase 2 study.[8][9][12] The clinical development of this compound appears to be less advanced, with published data primarily from a Phase I trial.[7]
The available data suggests that while MEK inhibition is a viable strategy for KRAS-mutant cancers, monotherapy may not be sufficient for durable responses. The modest efficacy of single-agent selumetinib in pancreatic cancer underscores this point.[10][11] Future research will likely focus on rational combination therapies to overcome resistance mechanisms and enhance the efficacy of MEK inhibitors. The preclinical data for both this compound and selumetinib in combination with other targeted agents supports this direction. Further head-to-head comparisons in well-defined preclinical models and carefully designed clinical trials will be essential to fully delineate the comparative efficacy of these two MEK inhibitors and to identify the patient populations most likely to benefit from each agent.
References
- 1. Preclinical Activity of the Rational Combination of Selumetinib (AZD6244) in Combination with Vorinostat in KRAS-Mutant Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A landscape of therapeutic cooperativity in KRAS mutant cancers reveals principles for controlling tumor evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenformin enhances the therapeutic effect of selumetinib in KRAS-mutant non-small cell lung cancer irrespective of LKB1 status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical activity of the rational combination of selumetinib (AZD6244) in combination with vorinostat in KRAS-mutant colorectal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I dose-finding, safety and tolerability study of this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selumetinib plus docetaxel for KRAS-mutant advanced non-small-cell lung cancer: a randomised, multicentre, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selumetinib Cracks Door to Targeted Therapy for KRAS-Mutant NSCLC | MDedge [mdedge.com]
- 10. Phase II study of selumetinib, an orally active inhibitor of MEK1 and MEK2 kinases, in KRASG12R-mutant pancreatic ductal adenocarcinoma | springermedizin.de [springermedizin.de]
- 11. Phase II study of selumetinib, an orally active inhibitor of MEK1 and MEK2 kinases, in KRASG12R-mutant pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
In Vitro Showdown: A Head-to-Head Comparison of MEK Inhibitors AZD8330 and Trametinib
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent MEK inhibitors, AZD8330 and trametinib. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a practical resource for evaluating these compounds in preclinical research.
Both this compound and trametinib are potent and selective inhibitors of MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive therapeutic target. This guide delves into a head-to-head comparison of their in vitro performance, offering insights into their relative potency and cellular effects.
Quantitative Performance: A Comparative Analysis
The inhibitory activity of this compound and trametinib has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound. The following table summarizes the IC50 values for both inhibitors in osteosarcoma cell lines from a direct comparative study.
| Cell Line | This compound IC50 (µM) | Trametinib IC50 (µM) |
| HOS | ~1 | ~0.01 |
| MG-63 | >10 | ~0.1 |
| U-2 OS | >10 | ~0.1 |
| Saos-2 | >10 | ~0.1 |
| 143B | ~1 | ~0.01 |
| MNNG/HOS | ~1 | ~0.01 |
Data sourced from a study on MEK inhibition in osteosarcoma cell lines.[3]
These results indicate that trametinib is significantly more potent than this compound in the tested osteosarcoma cell lines, with IC50 values in the nanomolar to low micromolar range, whereas this compound's efficacy is in the micromolar to greater than 10 micromolar range.[3] Other studies have reported the IC50 of this compound to be around 7 nM in sensitive cell lines, while trametinib has shown IC50 values of approximately 0.7 nM and 0.9 nM against MEK1 and MEK2 kinases, respectively.[4]
Mechanism of Action: Targeting the MAPK/ERK Pathway
Both this compound and trametinib are allosteric, non-ATP-competitive inhibitors of MEK1 and MEK2.[4] They bind to a pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive conformation. This prevents the phosphorylation and activation of MEK's downstream targets, ERK1 and ERK2.[5] The inhibition of ERK1/2 phosphorylation leads to the suppression of downstream signaling, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with a constitutively active MAPK pathway.[6]
Off-Target Effects
While both inhibitors are highly selective for MEK1/2, some off-target effects have been reported. Notably, trametinib has been shown to inhibit the phosphorylation of p38α MAPK at concentrations higher than those achieved clinically.[7] This effect was attributed to the inhibition of MKK6, an upstream kinase of p38α.[7] Information on the broader off-target kinase profile of this compound in direct comparison to trametinib is less readily available in the public domain.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key in vitro experiments are provided below.
In Vitro Kinase Assay (for IC50 determination)
This protocol outlines a general method for determining the IC50 value of a kinase inhibitor in a biochemical assay.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Inactive ERK2 (as substrate)
-
This compound and trametinib
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound and trametinib in DMSO and then in kinase assay buffer.
-
Add the diluted inhibitors to the wells of a 96-well plate.
-
Add the MEK1 or MEK2 enzyme to the wells and incubate for 10-15 minutes at room temperature.
-
Add the inactive ERK2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Proliferation Assay (e.g., MTT Assay)
This protocol measures the effect of the inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and trametinib
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or trametinib and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for pERK Inhibition
This protocol is used to assess the direct impact of the inhibitors on the MAPK pathway within the cell.
Materials:
-
Cancer cell lines
-
This compound and trametinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or trametinib for a specified time (e.g., 1-4 hours).
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.
Conclusion
This guide provides a comparative overview of this compound and trametinib based on available in vitro data. While both are effective MEK inhibitors, trametinib demonstrates significantly higher potency in the presented osteosarcoma cell line models. The choice between these inhibitors for further preclinical or clinical development may depend on a variety of factors including the specific cancer type, the genetic background of the tumor, and the potential for off-target effects. The provided experimental protocols offer a starting point for researchers to conduct their own head-to-head comparisons and further elucidate the nuanced differences between these two important targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specificity of Phosphorylation Responses to Mitogen Activated Protein (MAP) Kinase Pathway Inhibitors in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating AZD8330 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of AZD8330, a selective MEK1/2 inhibitor. To offer a thorough comparative analysis, this document contrasts this compound with other well-established MEK inhibitors—Trametinib, Selumetinib, and Cobimetinib—providing supporting experimental data and detailed protocols for key assays.
The RAF-MEK-ERK Signaling Pathway and MEK Inhibition
The RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. MEK1 and MEK2 are dual-specificity kinases that are the only known activators of ERK1 and ERK2. This compound is a potent, selective, and non-ATP-competitive inhibitor of MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2. Validating the engagement of this compound with its target in a complex in vivo system is crucial for establishing its mechanism of action and determining its therapeutic potential.
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Comparative In Vivo Target Engagement of MEK Inhibitors
The primary pharmacodynamic (PD) biomarker for assessing MEK inhibitor target engagement in vivo is the inhibition of ERK phosphorylation (pERK). The following table summarizes key in vivo data for this compound and its alternatives.
| Inhibitor | Animal Model | Tumor Model | Dose | Route of Administration | % pERK Inhibition | Time Post-Dose | Reference |
| This compound | Rat | Calu-6 Xenograft | 1.25 mg/kg | Oral | >90% | 4-8 hours | [1] |
| Trametinib | Mouse | MLL-rearranged ALL Xenograft | 5 mg/kg | Intraperitoneal | Sustained reduction in spleen | N/A | [2] |
| Selumetinib (AZD6244) | Mouse | CaLu-6 Xenograft | 50 mg/kg | Oral | Significant reduction | 6 hours | [3] |
| Cobimetinib | Mouse | BRAF V600E tumor xenograft | N/A | N/A | Inhibition of tumor cell growth | N/A | [4] |
Experimental Workflow for In Vivo Target Validation
A typical workflow for validating the in vivo target engagement of a MEK inhibitor involves several key steps, from animal model selection to data analysis.
Caption: A generalized workflow for in vivo validation of MEK inhibitor target engagement.
Detailed Experimental Protocols
In Vivo Xenograft Model and Dosing
a. Animal Model:
-
Athymic nude mice or rats are commonly used for establishing tumor xenografts.
b. Cell Line:
-
The Calu-6 human lung carcinoma cell line, which has a KRAS mutation, is a well-established model for studying MEK inhibitors.
c. Tumor Implantation:
-
Subcutaneously inject approximately 5 x 10^6 Calu-6 cells in a mixture of media and Matrigel into the flank of the animal.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
d. Dosing:
-
Prepare this compound or other MEK inhibitors in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80).
-
Administer the compound orally via gavage at the desired dose and schedule.
Western Blot Analysis of pERK in Tumor Tissue
a. Tissue Collection and Lysis:
-
Euthanize animals at specified time points post-dosing.
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
b. Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and perform SDS-PAGE.
c. Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 (e.g., Cell Signaling Technology, #4370) and total ERK1/2 (e.g., Cell Signaling Technology, #4695) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC) for pERK in Tumor Tissue
a. Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on charged slides.
b. Staining Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a serum-free protein block.
-
Incubate with a primary antibody against pERK1/2 (e.g., Cell Signaling Technology, #4370) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin, dehydrate, and mount.
Flow Cytometry for pERK in Peripheral Blood Mononuclear Cells (PBMCs)
a. Blood Collection and PBMC Isolation:
-
Collect whole blood from animals via cardiac puncture or other appropriate methods into tubes containing an anticoagulant (e.g., EDTA).
-
Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
b. Staining Protocol:
-
Fix the PBMCs with a formaldehyde-based fixation buffer.
-
Permeabilize the cells with methanol.
-
Stain with a fluorescently-conjugated antibody against pERK1/2 (e.g., Alexa Fluor 488 conjugate).
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pERK signal.[5][6]
Logical Framework for Data Interpretation
The validation of target engagement is a critical step in the preclinical development of targeted therapies like this compound. By demonstrating a clear, dose-dependent inhibition of ERK phosphorylation in relevant in vivo models, researchers can establish a crucial link between drug exposure, target modulation, and therapeutic efficacy.
Caption: Logical flow for interpreting in vivo target engagement data for this compound.
References
- 1. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trametinib inhibits RAS-mutant MLL-rearranged acute lymphoblastic leukemia at specific niche sites and reduces ERK phosphorylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Measurement of MAP kinase activation by flow cytometry using phospho-specific antibodies to MEK and ERK: potential for pharmacodynamic monitoring of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
AZD8330: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
AZD8330, also known as ARRY-424704, is a potent and highly selective, orally active, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 inhibition is a key therapeutic strategy in oncology.[5] This guide provides a comparative overview of the cross-reactivity profile of this compound against other kinases, supported by available preclinical data.
High Selectivity Profile of this compound
This compound has demonstrated a highly specific inhibition profile, focusing on its intended targets, MEK1 and MEK2, with minimal off-target activity. Preclinical studies have extensively profiled this compound against large panels of kinases, consistently underscoring its selectivity.
Kinase Inhibition Data
The table below summarizes the inhibitory activity of this compound against its primary targets and provides a qualitative overview of its activity against a broad range of other kinases.
| Target Kinase | IC₅₀ (nM) | Kinase Panel Screened | % Inhibition at 10 µM | Reference |
| MEK1 | 7 | - | - | [1][2][3][4] |
| MEK2 | 7 | - | - | [2][4] |
| >200 Other Kinases | Not applicable | >200 | No significant activity | [1] |
Table 1: Summary of this compound Kinase Inhibition Data. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the kinase activity. The broad kinase panel screening demonstrates the high selectivity of this compound.
This high degree of selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. The lack of significant inhibition against a wide array of other kinases, even at high concentrations (up to 10 µM), distinguishes this compound as a highly specific MEK1/2 inhibitor.[1]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to determining kinase selectivity, the following diagrams illustrate the targeted signaling pathway and a general workflow for kinase profiling.
Experimental Protocols
The determination of the kinase inhibitory profile of this compound involves robust and well-defined experimental procedures.
MEK1 Enzymatic Assay
The potency of this compound against its primary target, MEK1, is typically determined using a biochemical enzymatic assay. A detailed protocol is as follows:
-
Enzyme and Substrate Preparation : Recombinant, constitutively active MEK1 is used as the enzyme source. A well-characterized substrate, such as inactive ERK2, is also prepared.
-
Reaction Mixture : The assay is conducted in a multi-well plate format. The reaction mixture typically contains:
-
25 mM HEPES (pH 7.4)
-
10 mM MgCl₂
-
5 mM β-glycerolphosphate
-
100 µM sodium orthovanadate
-
5 mM DTT
-
5 nM MEK1 enzyme
-
1 µM ERK2 substrate
-
Varying concentrations of this compound (or DMSO as a vehicle control).
-
-
Reaction Initiation and Incubation : The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP) at a concentration around the Kₘ for ATP. The reaction is then incubated at room temperature for a defined period (e.g., 45 minutes).
-
Reaction Termination and Detection : The reaction is stopped by the addition of an acid, such as trichloroacetic acid, which precipitates the proteins. The precipitated proteins, including the phosphorylated substrate, are captured on a filter plate. After washing away the excess radiolabeled ATP, the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis : The raw data is used to calculate the percentage of inhibition at each this compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Broad Kinase Panel Screening (General Methodology)
While the specific details of the large-scale kinase panel screening for this compound are not publicly available, such screens are typically conducted by specialized vendors using standardized, high-throughput methodologies. The general principles are as follows:
-
Kinase Panel : A large number of purified, active kinases are assembled into a panel.
-
Assay Format : The assays are performed in a high-throughput format (e.g., 96- or 384-well plates). Various detection methods can be employed, including radiometric assays (as described for the MEK1 assay), fluorescence-based assays, or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).
-
Compound Concentration : Test compounds are typically screened at one or two fixed high concentrations (e.g., 1 µM and 10 µM) to identify any potential off-target activity.
-
Data Interpretation : The percentage of inhibition of each kinase by the test compound is determined. Hits (kinases showing significant inhibition) are then often subjected to further testing to determine their IC₅₀ values. For highly selective compounds like this compound, the expected outcome is a lack of significant inhibition across the vast majority of the kinase panel.
Conclusion
The available preclinical data strongly support the classification of this compound as a highly selective inhibitor of MEK1 and MEK2. Its minimal cross-reactivity against a broad spectrum of other kinases is a testament to its refined design and is a highly desirable characteristic for a targeted therapeutic agent. This high degree of selectivity is expected to translate into a more favorable safety profile by reducing the likelihood of off-target toxicities. For researchers in drug development, this compound serves as an exemplary case of a kinase inhibitor with a well-defined and narrow target profile.
References
Reproducibility of AZD8330 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of published experimental results for AZD8330, a selective inhibitor of MEK1/2 kinases. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers in the field of oncology and drug development.
Executive Summary
This compound is a potent and selective, non-ATP competitive inhibitor of MEK1/2 with a reported half-maximal inhibitory concentration (IC50) of 7 nM in cell-free kinase assays.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth in various cancer models, and a Phase I clinical trial has established its maximum tolerated dose and preliminary safety profile in patients with advanced malignancies. This guide will delve into the quantitative data from these studies, provide detailed experimental methodologies, and visualize the key signaling pathways and workflows to offer a clear perspective on the reproducibility and comparative efficacy of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) | Publication(s) |
| Cell-Free Kinase Assay | MEK1 | 7 | [1][2] |
| pERK Inhibition (A375 cells) | Cellular MEK1/2 | ~1.16 | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing | Outcome | Publication(s) |
| Calu-6 (human lung carcinoma) Rat Xenograft | 0.4 mg/kg, once daily | >80% tumor growth inhibition | [1] |
| Calu-6 (human lung carcinoma) Rat Xenograft | 1.25 mg/kg, single oral dose | >90% pERK inhibition for 4-8 hours | [1][2] |
Table 3: Phase I Clinical Trial (NCT00454090) Overview
| Parameter | Value | Publication(s) |
| Maximum Tolerated Dose (MTD) | 20 mg twice daily (BID) | [4][5] |
| Common Adverse Events (≥10%) | Acneiform dermatitis, fatigue, diarrhea, vomiting | [4][5] |
| Clinical Activity | 1 partial response, 32 stable disease (out of 82 patients) | [4] |
| Pharmacodynamics | Dose-dependent inhibition of pERK in PBMCs at doses ≥3 mg | [4] |
Table 4: Comparative Preclinical Data of MEK Inhibitors
| Inhibitor | Target | IC50 (nM) | Key Findings | Publication(s) |
| This compound | MEK1 | 7 | Potent MEK1 inhibitor with in vivo efficacy. | [1][2] |
| Selumetinib (AZD6244) | MEK1/2 | 14 | Well-characterized MEK inhibitor with extensive clinical data. | [6][7] |
| Trametinib | MEK1/2 | 0.7/0.9 | FDA-approved MEK inhibitor. | [5] |
| Tunlametinib | MEK1 | 1.9 | More potent than AZD6244 in pERK inhibition in A375 cells. | [3] |
| GSK212 | MEK1 | - | Similar potency to tunlametinib in pERK inhibition in A375 cells. | [3] |
Experimental Protocols
MEK1/2 Inhibition Assay (Cell-Free)
A representative protocol for a cell-free MEK1/2 inhibition assay involves the use of recombinant active MEK1/2 enzyme and a substrate such as inactive ERK. The kinase reaction is initiated by the addition of ATP, and the level of phosphorylated ERK is measured, typically through methods like ELISA or radiometric assays. The IC50 value is then determined by measuring the concentration of the inhibitor required to reduce the kinase activity by 50%.
pERK Inhibition Assay (Western Blot)
To assess the cellular potency of MEK inhibitors, the inhibition of ERK phosphorylation (pERK) is a key pharmacodynamic marker. A general workflow for this assay is as follows:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of the MEK inhibitor for a specified duration.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (as a loading control).
-
Detection and Quantification: Following incubation with secondary antibodies, the protein bands are visualized and quantified to determine the ratio of pERK to total ERK.
Tumor Xenograft Model
In vivo efficacy of MEK inhibitors is often evaluated using tumor xenograft models. A typical protocol involves:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The MEK inhibitor is administered orally or via another appropriate route at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be collected to assess target engagement, such as the inhibition of pERK.
Mandatory Visualization
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Caption: Workflow for assessing pERK inhibition by Western Blot.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 4. A phase I dose-finding, safety and tolerability study of this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism, Excretion, and Pharmacokinetics of Selumetinib, an MEK1/2 inhibitor, in Healthy Adult Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Response to the MEK Inhibitor AZD8330: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
AZD8330 is a potent and selective inhibitor of MEK1/2, key kinases in the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a frequent driver of tumorigenesis, making MEK an attractive target for cancer therapy. This guide provides a comparative overview of biomarkers to predict response to this compound and other MEK inhibitors, supported by experimental data and detailed methodologies.
The RAS/RAF/MEK/ERK Signaling Pathway and this compound's Mechanism of Action
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating cell proliferation, differentiation, and survival.[1][2][3] Constitutive activation of this pathway, often driven by mutations in genes such as RAS and BRAF, is a hallmark of many cancers.[4][5]
This compound is an orally active, selective, and non-ATP-competitive inhibitor of both MEK1 and MEK2.[1][4][6] By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[4][5]
Figure 1. The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Predictive Biomarkers for MEK Inhibitor Response
While clinical data on specific predictive biomarkers for this compound is still emerging, extensive research on other MEK inhibitors provides valuable insights into potential markers of sensitivity and resistance.
Key Predictive Biomarkers
| Biomarker Category | Biomarker | Predicted Response to MEK Inhibition | Key Findings and References |
| Genomic Alterations | BRAF V600 Mutations | Increased Sensitivity | BRAF V600 mutations are a strong predictor of response to MEK inhibitors, particularly in melanoma.[4][6] |
| NRAS Mutations | Increased Sensitivity | NRAS mutations are associated with sensitivity to MEK inhibitors like binimetinib in melanoma.[4][6] | |
| KRAS Mutations | Variable Sensitivity | While a potential marker, the predictive value of KRAS mutations can be context-dependent and influenced by co-mutations.[1] | |
| Co-mutations in PIK3CA/PTEN | Potential Resistance/Cytostatic Response | In RAF/RAS mutant colon cancer cell lines, co-occurring PIK3CA/PTEN mutations were associated with a cytostatic rather than a cytotoxic response to the MEK inhibitor GSK1120212.[7] | |
| SMAD4, FBXW7, ARID1A, BMPR2 (SFAB signature) | Increased Sensitivity in Colorectal Cancer | Loss-of-function mutations in these genes were found to predict sensitivity to MEK inhibitors in colorectal cancer, irrespective of RAS and BRAF status. | |
| Gene Expression | DUSP6 Expression | Increased Sensitivity | Expression of DUSP6, a phosphatase that inactivates ERK, has been associated with sensitivity to the MEK inhibitor GSK1120212.[7][8] |
| ETV4 and ETV5 Expression | Increased Sensitivity | High expression of the ETS-transcription factors ETV4 and ETV5 is a validated biomarker for sensitivity to the MEK inhibitor cobimetinib.[9] | |
| Protein Expression & Pathway Activity | Phosphorylated ERK (pERK) | Target Engagement | A reduction in pERK levels upon treatment indicates target engagement by the MEK inhibitor.[6][10] However, baseline pERK levels or the degree of reduction do not always correlate with clinical efficacy.[6] |
| Phosphorylated MEK (pMEK) | Increased Sensitivity | High levels of pMEK, indicating pathway activation, are strongly correlated with increased sensitivity to trametinib.[11] |
This compound: Preclinical and Clinical Data
Preclinical studies have demonstrated the potent anti-tumor activity of this compound. In a Calu-6 human lung cancer xenograft model, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[12] A single oral dose of 1.25 mg/kg was shown to inhibit the phosphorylation of ERK by over 90% for a duration of 4 to 8 hours.[12]
A Phase I clinical trial in patients with advanced solid malignancies established a maximum tolerated dose (MTD) of 20 mg twice daily. In this study, dose-dependent inhibition of pERK was observed in peripheral blood mononuclear cells (PBMCs) at doses of 3 mg and higher, confirming target engagement in a clinical setting. Of the 82 patients treated, one patient with malignant melanoma had a partial response, and 32 (39%) had stable disease.
Comparison with Other MEK Inhibitors
Several MEK inhibitors have been approved for clinical use, often in combination with BRAF inhibitors for the treatment of BRAF-mutant melanoma.
| MEK Inhibitor | Combination Partner (in approved indications) | Key Efficacy Data (in BRAF V600-mutant melanoma) |
| Trametinib | Dabrafenib | COMBI-d & COMBI-v trials (pooled analysis): 5-year overall survival rate of 34%.[13] |
| Cobimetinib | Vemurafenib | coBRIM trial: Median progression-free survival of 12.3 months with the combination vs. 7.2 months with vemurafenib alone.[14] |
| Binimetinib | Encorafenib | COLUMBUS trial: Median overall survival of 33.6 months with the combination vs. 16.9 months with vemurafenib alone.[15] |
| Selumetinib | N/A (approved for neurofibromatosis type 1) | SPRINT Phase II trial (pediatric NF1): Partial response rate of 72%.[16] Phase II trial (adult NF1): Objective response rate of 63.6%.[17] |
Experimental Protocols
The identification of predictive biomarkers relies on robust and validated experimental methodologies. Below are generalized protocols for common biomarker analyses.
KRAS/BRAF Mutation Detection by Sanger Sequencing
This protocol outlines the general steps for identifying mutations in key oncogenes.
Figure 2. Workflow for KRAS/BRAF mutation detection by Sanger sequencing.
-
DNA Extraction: Genomic DNA is isolated from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections using a commercially available kit.
-
PCR Amplification: The specific exons of the KRAS or BRAF gene containing the codons of interest are amplified using polymerase chain reaction (PCR) with specific primers.[5]
-
PCR Product Purification: The amplified PCR product is purified to remove unincorporated primers and dNTPs.
-
Cycle Sequencing: A sequencing reaction is performed using the purified PCR product as a template, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotides (ddNTPs).
-
Capillary Electrophoresis: The fluorescently labeled DNA fragments are separated by size using capillary electrophoresis.
-
Data Analysis: The sequence data is analyzed using specialized software to identify any mutations compared to the wild-type reference sequence.[4][5]
Phosphorylated ERK (pERK) Detection by Immunohistochemistry (IHC)
This protocol describes the general steps for detecting the presence and localization of activated ERK in tumor tissue.
-
Tissue Preparation: FFPE tumor tissue sections (4-5 µm thick) are deparaffinized and rehydrated.[18]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.[18][19]
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for phosphorylated ERK (pERK).
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is visualized using a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of the antigen.[18]
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.[18]
-
Scoring: The intensity and percentage of pERK-positive tumor cells are scored by a pathologist.
Conclusion and Future Directions
The development of predictive biomarkers is crucial for optimizing the clinical use of MEK inhibitors like this compound. While mutations in the RAS/RAF pathway are established biomarkers of sensitivity for this class of drugs, the heterogeneity of patient responses highlights the need for a more nuanced understanding of resistance mechanisms and the identification of additional predictive markers. Future research should focus on the clinical validation of emerging biomarkers, such as those related to co-occurring mutations and gene expression signatures, for this compound. The integration of multi-omic approaches will be essential for developing robust predictive models to guide patient selection and improve therapeutic outcomes with MEK-targeted therapies.
References
- 1. physiciansweekly.com [physiciansweekly.com]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicallab.com [clinicallab.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biomarker results from a phase II study of MEK1/2 inhibitor binimetinib (MEK162) in patients with advanced NRAS- or BRAF-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Comprehensive predictive biomarker analysis for MEK inhibitor GSK1120212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Case study - MEK inhibitor - Oncolines B.V. [oncolines.com]
- 10. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Case study – Protein expression analysis identifies predictive drug-response markers for the MEK inhibitor trametinib - Oncolines B.V. [oncolines.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Clinical features associated with outcomes and biomarker analysis of dabrafenib plus trametinib treatment in patients with BRAF-mutant melanoma brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. targetedonc.com [targetedonc.com]
- 17. Selumetinib in adults with NF1 and inoperable plexiform neurofibroma: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 19. Protocols for IHC | Abcam [abcam.com]
Independent Validation of AZD8330's Anti-proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of the MEK1/2 inhibitor AZD8330 against other selective MEK inhibitors. The data presented is collated from various independent studies to offer a comprehensive overview of its potency and activity in diverse cancer cell lines. Detailed experimental protocols for key assays are also provided to support the interpretation and replication of these findings.
Introduction to this compound
This compound is an orally active and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, which in turn inhibits tumor cell proliferation and survival.[4] Preclinical studies have demonstrated its ability to inhibit ERK phosphorylation and suppress tumor growth in xenograft models.[5][6] A phase I clinical trial has established a manageable safety profile and confirmed target inhibition in patients with advanced malignancies.[7][8]
Comparative Anti-proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other prominent MEK inhibitors—selumetinib (AZD6244), trametinib, and cobimetinib—across a range of cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Anti-proliferative Activity (IC50) of this compound and Selumetinib (AZD6244)
| Cell Line | Cancer Type | This compound IC50 (nM) | Selumetinib (AZD6244) IC50 (nM) | Reference |
| Malme-3M | Melanoma | Low to sub-nanomolar | 10.3 (pERK inhibition) | [6][9] |
| Calu-6 | Lung Cancer | Potent anti-proliferative activity | Not Reported | [6] |
| MDA-MB-231 | Breast Cancer | Not Reported | 8600 | [9] |
| SUM149 | Breast Cancer | Not Reported | 10000 | [9] |
| Multiple Cell Lines | Various | 7 (enzymatic assay) | 14 (enzymatic assay) | [1][2][3][9] |
Table 2: Anti-proliferative Activity (IC50) of Trametinib and Cobimetinib
| Cell Line | Cancer Type | Trametinib IC50 (nM) | Cobimetinib IC50 (nM) | Reference |
| HT-29 | Colorectal Cancer | 0.48 - 36 | Not Reported | [4] |
| COLO205 | Colorectal Cancer | 0.48 - 36 | 8 | [4][10] |
| BRAF V600E Melanoma Cell Lines | Melanoma | 1.0 - 2.5 | Not Reported | [11] |
| BRAF/NRAS Mutant Melanoma | Melanoma | 0.3 - 0.85 | 4.2 (enzymatic assay) | [12][10] |
| Renal Cell Carcinoma Cell Lines | Renal Cancer | Not Reported | 6 - 800 | [13] |
| ED013 | Melanoma | Not Reported | 40 | [14][15] |
| CALU-6, CALU-3, H1299, H2087, COR-L105, H292 | NSCLC | < 10 | Not Reported | [16] |
| A427, H1693, H358 | NSCLC | 10 - 100 | Not Reported | [16] |
| H1838, H460, H2170 | NSCLC | > 100 | Not Reported | [16] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methodologies used to assess the anti-proliferative effects, the following diagrams are provided.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A generalized workflow for determining the anti-proliferative effects of MEK inhibitors.
Experimental Protocols
Detailed methodologies for commonly cited anti-proliferation assays are provided below.
Sulforhodamine B (SRB) Assay
This colorimetric assay measures cell density by staining total cellular protein.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of the MEK inhibitor and incubate for 48-72 hours.
-
Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[17]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA.[17][18] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[17][18]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[17][18] Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[19]
-
Measurement: Read the absorbance at 510 nm or 540 nm using a microplate reader.[17][19]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic conversion of MTT to a purple formazan product by mitochondrial dehydrogenases.
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the SRB assay.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Incubation: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.
-
Measurement: Record the absorbance at 570 nm.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This is a more convenient colorimetric assay where the formazan product is soluble in the cell culture medium.
Protocol:
-
Cell Plating and Treatment: Plate 5,000-100,000 cells per well in a 96-well plate and treat with the inhibitor as previously described.[20]
-
MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well.[7][21]
-
Measurement: Shake the plate briefly and measure the absorbance at 490 nm.[7][20]
Conclusion
The available data from independent studies confirm that this compound is a potent inhibitor of the MEK/ERK pathway with significant anti-proliferative activity in sensitive cancer cell lines. While direct comparative data is limited, the compiled IC50 values suggest its potency is within the range of other clinically relevant MEK inhibitors like selumetinib, trametinib, and cobimetinib. The choice of a specific MEK inhibitor for research or clinical development will likely depend on the specific cancer type, its underlying genetic mutations (e.g., BRAF, KRAS status), and the desired pharmacokinetic and safety profiles. The provided experimental protocols offer a standardized framework for conducting further independent validation and comparative studies.
References
- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. A phase I dose-finding, safety and tolerability study of this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. SRB assay for measuring target cell killing [protocols.io]
- 19. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 20. cohesionbio.com [cohesionbio.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of AZD8330: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of AZD8330, a selective, non-ATP competitive MEK 1/2 inhibitor. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment. Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
Table 1: Required Personal Protective Equipment
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Tightly fitting safety goggles with side-shields |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Use only if dust or aerosols are generated |
II. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be collected in designated, clearly labeled, and sealed containers.
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips), and grossly contaminated PPE in a dedicated, sealed container labeled "Hazardous Chemical Waste: this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and leak-proof container also labeled "Hazardous Chemical Waste: this compound." Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be placed in a designated sharps container. This container should also be labeled as containing chemotherapeutic waste.
III. Disposal Procedures for this compound Waste
The primary method for the disposal of this compound is through a licensed chemical destruction facility.[1] Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1][2] Discharge into the environment must be strictly avoided.[1]
Step 1: Containerization Ensure all waste containers are suitable, closed, and properly labeled.[1]
Step 2: Storage Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[1]
Step 3: Arrange for Pickup Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.
Step 4: Decontamination of Reusable Glassware Thoroughly decontaminate any reusable glassware that has come into contact with this compound. This can be achieved by rinsing with an appropriate solvent (e.g., ethanol or DMSO, in which this compound is soluble), followed by a triple rinse with a suitable laboratory detergent and water. Collect all rinsate as hazardous liquid waste.
IV. Accidental Spill Management
In the event of an accidental spill of this compound, immediate action is required to contain and clean up the material safely.
Step 1: Evacuate and Secure the Area Evacuate all non-essential personnel from the immediate vicinity of the spill.[2] Restrict access to the area.
Step 2: Don Appropriate PPE Before attempting to clean the spill, ensure you are wearing the required PPE as outlined in Table 1.
Step 3: Contain the Spill For solid spills, carefully cover the powder with absorbent material to prevent it from becoming airborne. For liquid spills, use a chemical spill kit or absorbent pads to contain the liquid.
Step 4: Clean the Spill Carefully collect the spilled material and absorbent pads and place them in a sealed container labeled "Hazardous Chemical Waste: this compound Spill Debris." Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials and rinsate as hazardous waste.
Step 5: Report the Spill Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.
V. Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly.
-
Triple Rinsing: Containers can be triple-rinsed with an appropriate solvent.[1] The rinsate must be collected as hazardous liquid waste.
-
Disposal: After triple rinsing, the container can be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated.[1]
Diagram 1: this compound Disposal Workflow
Caption: This diagram outlines the procedural flow for the safe collection, storage, and disposal of this compound waste.
Diagram 2: Spill Response Logic
Caption: This flowchart illustrates the logical steps to be taken in the event of an accidental this compound spill.
References
Comprehensive Safety and Handling Guide for AZD8330
This guide provides essential safety, operational, and disposal protocols for the handling of AZD8330, a potent and selective MEK1/2 inhibitor. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent research compound and should be handled with care. Although specific occupational exposure limits have not been established, the material should be considered hazardous. All personnel must adhere to the following personal protective equipment (PPE) guidelines to minimize exposure.
Recommended Personal Protective Equipment:
| Equipment | Specification | Rationale |
| Gloves | Nitrile, powder-free | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the compound. |
| Lab Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of the powder form of the compound. |
Operational Plan: Handling and Experimental Protocols
Meticulous planning and execution are critical when working with potent compounds like this compound. The following protocols provide step-by-step guidance for common laboratory procedures.
2.1. Handling Solid Compound
-
Preparation: Before handling the solid compound, ensure you are in a designated area, preferably within a chemical fume hood, and are wearing the appropriate PPE.
-
Weighing: Use a calibrated analytical balance inside a fume hood or a balance enclosure to prevent the dispersal of the powder.
-
Transfer: Handle the solid with care using appropriate tools like a chemical spatula. Avoid creating dust.
-
Storage: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability.
2.2. Protocol for Preparing a Stock Solution
-
Solvent Selection: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), and Ethanol.
-
Procedure:
-
A stock solution can be prepared by dissolving the solid this compound in the chosen solvent.
-
For example, to prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to your weighed amount of this compound.
-
Ensure the solution is thoroughly mixed. Sonication may be used to aid dissolution.
-
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.
2.3. Protocol for Preparing Working Solutions for In Vitro Assays
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.
-
Aqueous Solubility: this compound has limited solubility in aqueous buffers. To prepare a working solution in a buffer like PBS, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer. For instance, a 1:2 solution of DMSO:PBS (pH 7.2) can be used, but the aqueous solution is not recommended for storage for more than one day.
2.4. Protocol for Preparing Formulations for In Vivo Experiments Several formulations can be used for in vivo studies. It is recommended to prepare these solutions fresh on the day of use.
-
Formulation 1 (PEG300/Tween-80/Saline):
-
Start with a stock solution of this compound in DMSO (e.g., 32.5 mg/mL).
-
Add 10% of the final volume from the DMSO stock solution to 40% PEG300 and mix.
-
Add 5% Tween-80 and mix.
-
Finally, add 45% saline to reach the final volume and mix until a clear solution is obtained.
-
-
Formulation 2 (Corn Oil):
-
Prepare a stock solution in DMSO.
-
Add 10% of the final volume from the DMSO stock to 90% corn oil and mix thoroughly.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
3.1. Waste Segregation
-
Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, and gloves, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible wastes.
-
Sharps: Any contaminated needles or blades should be disposed of in a designated sharps container for hazardous chemical waste.
3.2. Decontamination
-
Work surfaces should be decontaminated after use.
-
Glassware should be decontaminated before reuse by washing thoroughly.
3.3. Container Management
-
Ensure all waste containers are properly sealed and stored in a designated satellite accumulation area.
-
Label containers clearly with "Hazardous Waste" and the full chemical name of the contents.
Quantitative Data
The following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₇FIN₃O₄ |
| Molecular Weight | 461.2 g/mol |
| Purity | ≥98% |
| Supplied As | A crystalline solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
| Solubility in DMSO | Approximately 30 mg/mL |
| Solubility in Ethanol | Approximately 10 mg/mL |
| Solubility in DMF | Approximately 30 mg/mL |
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
